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Core Science & Biosynthesis

Foundational

2-Chloro-3-(difluoromethyl)-6-methylquinoline: Structural Profiling and Synthetic Methodologies

Core Structural and Electronic Profiling In modern drug discovery and medicinal chemistry, the strategic functionalization of privileged scaffolds is paramount. 2-Chloro-3-(difluoromethyl)-6-methylquinoline represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Core Structural and Electronic Profiling

In modern drug discovery and medicinal chemistry, the strategic functionalization of privileged scaffolds is paramount. 2-Chloro-3-(difluoromethyl)-6-methylquinoline represents a highly specialized, multi-functionalized heterocyclic building block. Its precise substitution pattern offers orthogonal reactivity and unique physicochemical properties, making it an invaluable intermediate for synthesizing kinase inhibitors, antimalarials, and advanced agrochemicals[1].

As a Senior Application Scientist, understanding the "why" behind this molecule's architecture is critical before deploying it in a synthetic pathway:

  • The Quinoline Scaffold: Provides a rigid, aromatic framework capable of π−π stacking and hydrogen bonding (via the nitrogen lone pair) within biological target sites.

  • C2-Chlorine (The Electrophilic Node): The quinoline nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, heavily depleting electron density at the C2 position[2]. This activation makes the C2-chlorine an exceptional leaving group, priming the molecule for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • C3-Difluoromethyl Group (The Bioisostere): Unlike a fully fluorinated trifluoromethyl (-CF3) group, the -CHF2 moiety acts as a lipophilic hydrogen bond donor. It precisely modulates the pKa of the adjacent quinoline nitrogen, improving membrane permeability while conferring metabolic stability against cytochrome P450-mediated oxidation[1].

  • C6-Methyl Group (The Steric Handle): Provides weak electron donation (+I, +M via hyperconjugation) to the carbocyclic ring, slightly offsetting the electron-withdrawing nature of the pyridine moiety. Sterically, it serves as a hydrophobic vector designed to occupy lipophilic pockets in target proteins.

Physicochemical Properties

To guide downstream formulation and purification strategies, the theoretical and predicted quantitative data for this compound are summarized below.

PropertyValueClinical / Synthetic Relevance
Molecular Formula C11H8ClF2NDefines stoichiometric calculations.
Molecular Weight 227.64 g/mol Highly efficient ligand efficiency (LE) metric.
LogP (Predicted) ~3.5Indicates favorable lipophilicity for membrane crossing.
Hydrogen Bond Donors 0 (Strict) / 1 (Weak)The -CHF2 proton can act as a weak H-bond donor.
Hydrogen Bond Acceptors 3 (N, F, F)Facilitates target protein interactions.
Topological Polar Surface Area 12.89 ŲExcellent predictor for blood-brain barrier (BBB) penetration.

Synthetic Methodologies: A Self-Validating Workflow

Direct installation of a difluoromethyl group onto an unfunctionalized quinoline ring is synthetically unfeasible due to regioselectivity issues. Therefore, the most robust, high-yielding strategy is a bifurcated approach: constructing a 3-formyl precursor via a Vilsmeier-Haack cyclization, followed by deoxofluorination[3].

Quantitative Reagent Summary
ReagentEquivalentsFunction in Workflow
N-(p-Tolyl)acetamide1.0 eqPrimary starting material
Phosphorus Oxychloride (POCl3)3.5 - 4.5 eqVilsmeier reagent precursor / Dehydrating agent
N,N-Dimethylformamide (DMF)3.0 eqSolvent / Formylating reactant
DAST1.5 - 2.0 eqNucleophilic deoxofluorinating agent
Phase 1: Meth-Cohn Cyclization (Vilsmeier-Haack)

Causality & Mechanism: The Meth-Cohn synthesis is the gold standard for constructing 2-chloro-3-formylquinolines[3]. The Vilsmeier-Haack reagent (a chloromethyleneiminium ion formed in situ from POCl3 and DMF) acts as a potent electrophile. The reaction with N-(p-tolyl)acetamide forces a double formylation followed by an intramolecular electrophilic aromatic substitution. The high temperature (120°C) provides the thermodynamic energy required to drive the final rearomatization, yielding the highly stable quinoline core[4].

Step-by-Step Protocol:

  • Reagent Preparation: Cool anhydrous DMF (3.0 eq) to 0°C under an inert atmosphere. Add POCl3 (4.5 eq) dropwise to control the highly exothermic formation of the Vilsmeier reagent.

  • Addition: Slowly introduce N-(p-tolyl)acetamide (1.0 eq) to the stirring complex.

  • Cyclization: Heat the reaction mixture to 120°C for 4–6 hours.

  • Quench & Isolate: Cool the mixture to room temperature and pour it over crushed ice. The target intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethyl acetate.

  • Self-Validation:

    • TLC: Run in Hexane:EtOAc (3:1). The starting material must be fully consumed, replaced by a highly UV-active product spot.

    • NMR: 1 H NMR (CDCl3) must display a distinct, sharp aldehydic proton singlet at ~10.5 ppm and a methyl singlet at ~2.5 ppm[5].

Phase 2: Deoxofluorination via DAST

Causality & Mechanism: Diethylaminosulfur trifluoride (DAST) facilitates the nucleophilic substitution of the aldehydic oxygen with two fluorine atoms. The reaction proceeds via a transient sulfurane intermediate. Strict anhydrous conditions are non-negotiable; DAST hydrolyzes violently in the presence of water to yield highly corrosive hydrogen fluoride (HF).

Step-by-Step Protocol:

  • Setup: Dissolve the purified 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere at 0°C.

  • Addition: Add DAST (1.5 eq) dropwise via a syringe pump to control the thermal profile.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12 hours.

  • Quench: Cool the flask back to 0°C and carefully quench with saturated aqueous NaHCO3 to neutralize HF byproducts.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validation:

    • NMR: 19 F NMR must show characteristic signals around -115 ppm. 1 H NMR will reveal a triplet for the -CHF2 proton ( J≈55 Hz) due to geminal fluorine coupling, while the aldehyde singlet at 10.5 ppm must be completely absent.

SynthWorkflow A N-(p-Tolyl)acetamide B 2-Chloro-6-methylquinoline- 3-carbaldehyde A->B POCl3, DMF 120°C (Meth-Cohn) C 2-Chloro-3-(difluoromethyl)- 6-methylquinoline B->C DAST, CH2Cl2 0°C to RT

Synthetic workflow from N-(p-Tolyl)acetamide to the target fluorinated quinoline.

Downstream Reactivity & Applications

The primary utility of 2-Chloro-3-(difluoromethyl)-6-methylquinoline lies in the orthogonal reactivity of the C2-chlorine atom. Because the -CHF2 group is chemically inert under basic and nucleophilic conditions, the molecule can be subjected to rigorous SNAr conditions or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without degrading the bioisostere[2].

When reacted with primary or secondary amines, the nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged Meisenheimer complex. The rapid expulsion of the chloride ion restores aromaticity, yielding a highly functionalized, drug-like scaffold.

SNArMechanism A 2-Chloro-3-(difluoromethyl)- 6-methylquinoline B Meisenheimer Complex (Anionic Intermediate) A->B + Nucleophile (e.g., R-NH2) Attack at C2 C 2-Substituted-3-(difluoromethyl)- 6-methylquinoline B->C - Cl⁻ (Chloride leaving group) Rearomatization

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C2 position.

References

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: nih.gov URL: [Link]

  • Title: Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline Source: researchgate.net URL: [Link]

  • Title: Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones Source: scialert.net URL: [Link]

  • Title: Catalog # Item Description Structure Pack Rs./Pack (DAST Reagents) Source: hymasynthesis.com URL: [Link]

  • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications Source: researchgate.net URL: [Link]

Sources

Exploratory

The Difluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Classic Bioisosteres The strategic incorporation of fluorine into drug candidates has become a pivotal stra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classic Bioisosteres

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group. Its distinct electronic and steric characteristics allow it to serve as a bioisosteric replacement for common functionalities such as hydroxyl (-OH), thiol (-SH), and even methyl (-CH₃) groups.[1] The introduction of a CF₂H moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, making it a critical component in the design of next-generation pharmaceuticals.[1]

This guide provides a comprehensive technical overview of the multifaceted role of the difluoromethyl group in drug design. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies for its incorporation, analyze its impact on pharmacological profiles with quantitative data, and examine its successful application in approved drugs.

Physicochemical Properties of the Difluoromethyl Group: A Subtle Balance

The introduction of a difluoromethyl group imparts a unique set of physicochemical characteristics to a molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP)

The CF₂H group is often described as a "lipophilic hydrogen bond donor."[2] Its effect on a molecule's lipophilicity (logP) is nuanced and highly context-dependent. While generally increasing lipophilicity compared to a hydroxyl group, the effect is less pronounced than that of the more common trifluoromethyl (CF₃) group. The change in lipophilicity when replacing a methyl group with a difluoromethyl group can vary, with experimental ΔlogP values (logP(XCF₂H) - logP(XCH₃)) ranging from -0.1 to +0.4.[3] This variability provides medicinal chemists with a valuable tool for the fine-tuning of a drug candidate's solubility and permeability.

Compound Pair Original Group logP (Original) CF₂H-substituted Group logP (CF₂H-substituted) ΔlogP Reference
Anisole / Difluoromethoxybenzene-OCH₃2.11-OCF₂H2.33+0.22[4]
Thioanisole / Difluoromethylthiobenzene-SCH₃2.76-SCF₂H2.91+0.15[4]
Toluene / (Difluoromethyl)benzene-CH₃2.73-CF₂H2.82+0.09[4]

Table 1: Comparative logP Values Illustrating the Impact of the Difluoromethyl Group.

Acidity (pKa) Modulation

The strongly electron-withdrawing nature of the two fluorine atoms in the CF₂H group significantly influences the acidity of adjacent functional groups. For instance, replacing a methyl group with a difluoromethyl group on a pyridine ring can substantially decrease the pKa of the pyridinium ion, thereby reducing its basicity at physiological pH. This modulation of pKa can have profound effects on a drug's pharmacokinetic properties, such as its absorption and distribution.

Compound pKa Reference
4-Aminopyridine9.11[5]
4-(Difluoromethyl)pyridine3.52[6]
Pyridine5.23[7]
4-Methylpyridine6.08[7]

Table 2: pKa Values Demonstrating the Electron-Withdrawing Effect of the Difluoromethyl Group.

Hydrogen Bonding Capability

Unlike the trifluoromethyl group, the difluoromethyl group retains a proton that can act as a hydrogen bond donor.[1] The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with suitable acceptors, such as carbonyl oxygens or nitrogen atoms in a protein's active site. This hydrogen bonding capability is a key feature that allows the CF₂H group to mimic the interactions of hydroxyl and thiol groups, making it an effective bioisostere.[1]

Synthetic Methodologies for the Introduction of the Difluoromethyl Group

A variety of synthetic methods have been developed for the incorporation of the difluoromethyl group into organic molecules. The choice of method depends on the substrate, the desired position of the CF₂H group, and the scale of the synthesis.

Synthesis of O-Difluoromethyl and S-Difluoromethyl Compounds

The difluoromethylation of phenols and thiols is commonly achieved using a source of difluorocarbene (:CF₂).

This protocol describes the difluoromethylation of a substituted phenol using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials:

  • Substituted phenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0 equiv)

  • Cesium carbonate (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask charged with the substituted phenol and cesium carbonate, add DMF.

  • Heat the mixture to 100 °C and add sodium chlorodifluoroacetate portion-wise over 1 hour.

  • Stir the reaction mixture at 100 °C for 4 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Synthesis of C-Difluoromethyl Compounds

The direct C-H difluoromethylation of arenes and heterocycles is a highly desirable transformation for late-stage functionalization in drug discovery. Photoredox catalysis has emerged as a powerful tool for these reactions.

This protocol outlines a general procedure for the visible-light-mediated C-H difluoromethylation of a heterocycle using a difluoromethyl radical precursor.

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na) (2.0 equiv)

  • Rose Bengal (2 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Green LEDs

Procedure:

  • In a reaction vial, combine the heterocyclic substrate, sodium difluoromethanesulfinate, and Rose Bengal.

  • Add DMSO and seal the vial.

  • Irradiate the reaction mixture with green LEDs at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the difluoromethylated heterocycle.[3]

synthetic_workflow Substrate Heterocyclic Substrate Reaction Photoredox C-H Difluoromethylation Substrate->Reaction Reagents CF₂HSO₂Na, Rose Bengal, DMSO Reagents->Reaction Light Visible Light (Green LEDs) Light->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Difluoromethylated Product Purification->Product

Caption: A generalized workflow for the photocatalytic C-H difluoromethylation of heterocycles.

Impact on Pharmacological Profile

The introduction of a difluoromethyl group can have a profound impact on a drug's pharmacological profile, influencing its metabolic fate and its interaction with its biological target.

Metabolic Stability

One of the primary reasons for incorporating a CF₂H group is to enhance a compound's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8] Replacing a metabolically labile group, such as a methyl or methoxy group, with a difluoromethyl or difluoromethoxy group can block a key site of metabolism, leading to a longer half-life and improved bioavailability.

Compound Pair Modification Half-life (t½, min) in Human Liver Microsomes Intrinsic Clearance (CLint, µL/min/mg protein) Reference
Methoxy-substituted Analog-OCH₃< 10> 69.3[9]
Difluoromethoxy-substituted Analog-OCF₂H> 60< 11.6[9]
Roflumilast Analog I-12.29-[10]
Roflumilast Analog IIIModified scaffold247.555.67[10]

Table 3: Representative Metabolic Stability Data Highlighting the Stabilizing Effect of Fluorination.

This protocol provides a standardized method for assessing the metabolic stability of a compound.[9][11][12][13][14][15]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard

Procedure:

  • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into cold acetonitrile containing an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL).

Target Binding and Bioisosterism

The difluoromethyl group is an excellent bioisostere for hydroxyl and thiol groups due to its ability to act as a hydrogen bond donor and its similar steric profile. This allows for the replacement of these often metabolically labile groups without compromising, and in some cases enhancing, the binding affinity for the target protein.

bioisosterism cluster_0 Original Functional Group cluster_1 Bioisosteric Replacement OH Hydroxyl (-OH) CF2H Difluoromethyl (-CF₂H) OH->CF2H  Mimics H-bond donor  Increases metabolic stability SH Thiol (-SH) SH->CF2H  Similar size & H-bond ability  Reduces oxidation potential

Caption: Bioisosteric relationship between the difluoromethyl group and hydroxyl/thiol groups.

Case Studies: The Difluoromethyl Group in Approved Drugs

The successful application of the difluoromethyl group is evident in several approved drugs.

Pantoprazole

Pantoprazole is a proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is a key feature of the molecule. It enhances the chemical stability of the compound, particularly in the acidic environment of the stomach's parietal cells where it is converted to its active form.[9][16] This increased stability contributes to a more predictable and sustained therapeutic effect compared to earlier proton pump inhibitors.[17] The electron-withdrawing nature of the difluoromethoxy group also plays a role in the mechanism of action, influencing the reactivity of the benzimidazole core.[18][19]

Roflumilast

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes significantly to its potency and metabolic stability.[9] By blocking a potential site of metabolism, the difluoromethoxy group ensures a longer duration of action, which is crucial for a maintenance therapy. The synthesis of roflumilast involves the coupling of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride with 4-amino-3,5-dichloropyridine.[3][20]

Conclusion

The difluoromethyl group offers a unique and powerful toolkit for medicinal chemists to address common challenges in drug discovery. Its ability to act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate physicochemical properties allows for the rational design of drug candidates with improved pharmacological profiles. The successful incorporation of the CF₂H moiety in drugs like pantoprazole and roflumilast highlights its significant and growing potential in the development of future therapeutics. As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethyl group is poised to become an even more integral part of modern drug design.

References

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Justia Patents. Novel Process For The Preparation Of Roflumilast. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Google Patents. CN103012256B - Method for synthesizing roflumilast.
  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • European Patent Office. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. [Link]

  • ResearchGate. Synthesis of An Impurity in Crude Roflumilast. [Link]

  • Google Patents.
  • PubMed. Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. [Link]

  • ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]

  • PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]

  • PMC. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Omega. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]

  • ResearchGate. Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubMed. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Wikidoc. 4-Aminopyridine. [Link]

  • Taylor & Francis Online. Aminopyridine – Knowledge and References. [Link]

  • PubMed. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans. [Link]

  • PubMed. Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds. [Link]

  • Taylor & Francis Online. 4-aminopyridine – Knowledge and References. [Link]

  • ResearchGate. Mapping of the least potent analogue, pantoprazole, onto the... [Link]

  • PMC. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. [Link]

  • RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • Wiley Online Library. Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. [Link]

  • PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • ResearchGate. Recent synthetic methods towards the –OCHF2 moiety. [Link]

  • PMC. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

  • ORCA - Cardiff University. Online Research @ Cardiff. [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

  • DevTools daily. Free Graphviz / Dot online editor. [Link]

  • PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • RetSynth Documentation. Visualization_graphviz package. [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • PMC. Efficacy and safety profile of roflumilast in a real-world experience. [Link]

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Foundational

An In-Depth Technical Guide to 2-Chloro-3-(difluoromethyl)-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Fluorinated Quinolines in Medicinal Chemistry The quinoline scaffold is a privileged heterocyclic motif, forming...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, planar structure and ability to intercalate with biomacromolecules have made it a cornerstone in drug discovery, leading to the development of therapeutics in areas such as cancer, infectious diseases, and inflammation.[1][4] The strategic introduction of fluorine-containing substituents, such as the difluoromethyl group (-CF2H), has become a powerful tool in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.[5][6] The difluoromethyl group, in particular, is a fascinating bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding while exhibiting increased lipophilicity, which can enhance cell membrane permeability and metabolic stability.[7]

This technical guide provides a comprehensive overview of 2-Chloro-3-(difluoromethyl)-6-methylquinoline (CAS Number: 2091775-84-5), a compound of significant interest for researchers in drug development. Due to the limited specific literature available for this exact molecule, this guide will leverage established principles of quinoline chemistry, data from closely related analogs, and state-of-the-art synthetic methodologies to provide a robust and practical resource. We will delve into its chemical properties, propose a detailed synthetic pathway, outline a comprehensive analytical characterization workflow, and explore its potential therapeutic applications based on the known bioactivities of functionally similar quinoline derivatives.

Physicochemical Properties and Structural Elucidation

PropertyValue/InformationSource/Basis
CAS Number 2091775-84-5BLDpharm[8]
Molecular Formula C₁₁H₈ClF₂NBLDpharm[8]
Molecular Weight 227.64 g/mol BLDpharm[8]
Appearance Likely a solid at room temperatureInferred from related chloro-methylquinolines[9]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General property of similar organic compounds
SMILES CC1=CC=C2N=C(Cl)C(C(F)F)=CC2=C1BLDpharm[8]
InChI Key Inferred from structure; not directly found
Storage Requires cold-chain transportationBLDpharm[8]

Proposed Synthetic Pathway: A Modern Approach to C-3 Difluoromethylation

The synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline presents a unique challenge due to the specific placement of the difluoromethyl group at the C-3 position. Direct C-H difluoromethylation of quinolines has been a significant area of research, with most methods favoring the C-2 and C-4 positions.[5] However, recent advancements have demonstrated the feasibility of direct C-3 difluoromethylation, providing a potential route to our target molecule.[5]

An alternative and potentially more controlled approach involves a multi-step synthesis starting from a readily available substituted aniline, leveraging a Vilsmeier-Haack type reaction followed by functional group manipulation.

Proposed Multi-Step Synthesis

This proposed pathway is based on well-established reactions in quinoline chemistry, particularly the synthesis of 2-chloroquinoline-3-carbaldehydes.[10][11][12]

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The initial step involves the synthesis of a key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, from p-methylacetanilide via a Vilsmeier-Haack reaction.[10]

  • Reaction: Vilsmeier-Haack formylation and cyclization.

  • Reagents: p-Methylacetanilide, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

  • Causality: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as an electrophile, leading to the formylation and subsequent cyclization of the acetanilide to form the quinoline ring system. The chloro group is introduced at the 2-position during this process.

Step 2: Conversion to 2-Chloro-3-(hydroxymethyl)-6-methylquinoline

The aldehyde functional group of the intermediate is then reduced to a primary alcohol.

  • Reaction: Reduction of aldehyde.

  • Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).

  • Causality: These reducing agents selectively reduce the aldehyde to an alcohol without affecting the chloro-substituted quinoline ring.

Step 3: Fluorination to 2-Chloro-3-(difluoromethyl)-6-methylquinoline

The final and most critical step is the conversion of the hydroxymethyl group to the desired difluoromethyl group. This can be achieved using a deoxofluorinating agent.

  • Reaction: Deoxofluorination.

  • Reagents: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

  • Causality: DAST is a widely used reagent for converting alcohols to the corresponding fluorides. Careful control of the reaction conditions is necessary to achieve difluorination.

Experimental Protocol: Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline (Proposed)

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde [10]

  • To a cooled (0 °C) solution of dimethylformamide (DMF, 2.5 eq.), add phosphorus oxychloride (POCl₃, 7.0 eq.) dropwise with constant stirring.

  • To this Vilsmeier reagent, introduce p-methylacetanilide (1.0 eq.).

  • Heat the reaction mixture to 70-80 °C for 6-17 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolate the crude product by filtration and dry it thoroughly.

  • Purify the crude product by recrystallization from ethyl acetate to yield 2-chloro-6-methylquinoline-3-carbaldehyde.

Step 2: Synthesis of 2-Chloro-3-(hydroxymethyl)-6-methylquinoline [13]

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

  • Dissolve 2-chloro-3-(hydroxymethyl)-6-methylquinoline (1.0 eq.) in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST, 2.0-3.0 eq.) to the cooled solution.

  • Allow the reaction to warm slowly to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Synthetic Workflow Diagram

G A p-Methylacetanilide B 2-Chloro-6-methylquinoline-3-carbaldehyde A->B POCl3, DMF (Vilsmeier-Haack) C (2-chloro-6-methylquinolin-3-yl)methanol B->C NaBH4 (Reduction) D 2-Chloro-3-(difluoromethyl)-6-methylquinoline C->D DAST (Deoxofluorination) G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Assessment A Crude Product B Purified Compound A->B Column Chromatography C NMR (1H, 13C, 19F) B->C D HRMS B->D E IR Spectroscopy B->E F HPLC B->F G GC-MS B->G G cluster_0 Structural Features cluster_1 Potential Biological Activities A 2-Chloro-3-(difluoromethyl)-6-methylquinoline B Quinoline Scaffold A->B C 2-Chloro Substituent A->C D 3-Difluoromethyl Group A->D E 6-Methyl Group A->E F Anticancer B->F G Antimicrobial B->G H Anti-inflammatory B->H C->F C->G D->F D->G D->H

Sources

Exploratory

An In-depth Technical Guide on the Potential Therapeutic Applications of Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its unique structural features allow for extensive functionalization, leading to a diverse array of biological activities.[1][2] This technical guide provides a comprehensive overview of the significant and expanding therapeutic applications of substituted quinolines. We delve into their established roles as antimalarial and anticancer agents, and explore their emerging potential in antimicrobial, anti-inflammatory, and neuroprotective therapies. This guide will detail the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols, offering a valuable resource for researchers and drug development professionals in the field.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, or 1-aza-naphthalene, consists of a benzene ring fused to a pyridine ring.[4] This arrangement confers a unique electronic distribution and a planar structure that facilitates interactions with various biological targets. The versatility of the quinoline ring allows for substitutions at multiple positions, profoundly influencing its physicochemical properties and pharmacological effects.[1][5] This adaptability has made it a "privileged scaffold" in drug discovery, consistently yielding compounds with potent and diverse biological activities.[1][3]

Synthesis of Substituted Quinolines

A variety of synthetic methodologies have been developed to construct the quinoline core and introduce diverse substituents. Key classical methods include:

  • Skraup Synthesis: A fundamental method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.

  • Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

  • Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group.

Modern synthetic approaches, including multicomponent reactions, have further expanded the chemical space accessible for quinoline derivatives, enabling the efficient generation of diverse compound libraries for high-throughput screening.[6]

Therapeutic Applications of Substituted Quinolines

The broad spectrum of biological activities exhibited by substituted quinolines has led to their investigation and application in numerous therapeutic areas.

Antimalarial Agents: The Historical Cornerstone

The use of quinolines to treat malaria dates back to the isolation of quinine from cinchona bark. This class of drugs remains a mainstay in antimalarial chemotherapy.[7][8]

Mechanism of Action: Quinoline antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme.[7][8][9] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme.[9][10] The parasite normally polymerizes this heme into non-toxic hemozoin.[9][10] Quinoline drugs, such as chloroquine, accumulate in the parasite's acidic food vacuole and are believed to inhibit this polymerization process.[7][8] This leads to the buildup of toxic free heme, which damages parasite membranes and other components, ultimately causing parasite death.[8][9][10]

Structure-Activity Relationship (SAR):

  • A 7-chloro group on the quinoline ring is optimal for activity, as seen in chloroquine.[11]

  • The nature of the aminoalkyl side chain at the 4-position is crucial for activity and toxicity. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is generally preferred.[11]

  • Substitution on the side chain can modulate activity and reduce toxicity. For instance, a hydroxyl group on one of the ethyl groups of the tertiary amine can lower toxicity.[11]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well microplate.

  • Parasite Addition: Add parasitized erythrocytes (at a specific parasitemia and hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Anticancer Agents: A Multifaceted Approach

Substituted quinolines have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[1][4][12] They exhibit a wide range of mechanisms to combat cancer progression.[4]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[12][13] Several FDA-approved quinoline-based kinase inhibitors are used in clinical oncology.[12]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA, disrupting DNA replication and transcription.[4] They can also inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[4]

  • Inhibition of Angiogenesis: Some quinoline derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[4]

  • Induction of Apoptosis: Substituted quinolines can trigger programmed cell death (apoptosis) in cancer cells through various pathways.[4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different checkpoints, preventing cancer cell proliferation.[4]

Key Examples of Quinoline-Based Anticancer Drugs:

DrugTarget(s)Approved Indications
Bosutinib Src, AblChronic myeloid leukemia
Lenvatinib VEGFR, FGFR, PDGFR, RET, KITThyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Cabozantinib MET, VEGFR, AXL, RETMedullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Tipifarnib FarnesyltransferaseUnder investigation for various cancers

Experimental Protocol: Kinase Inhibition Assay (e.g., In Vitro Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents: Obtain the purified recombinant kinase, its specific substrate (peptide or protein), ATP, and the test compound.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the log of the compound concentration.

Signaling Pathway Visualization: Generic Kinase Inhibitor Action

Kinase_Inhibition cluster_cell Cancer Cell ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Quinoline_Inhibitor Substituted Quinoline Quinoline_Inhibitor->Kinase Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Substituted quinolines can inhibit protein kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial Agents: A Broad Spectrum of Activity

Beyond their antimalarial effects, substituted quinolines have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[14][15][16][17][18]

Mechanism of Action: The antimicrobial mechanisms of quinolines are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline antibiotics, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the structure and function of microbial cell membranes.

  • Inhibition of Key Metabolic Pathways: Certain compounds can inhibit enzymes involved in essential metabolic processes of the microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Preparation: Grow the bacterial strains in an appropriate broth medium overnight to obtain a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Agents: Modulating the Immune Response

Several substituted quinoline derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[19][20][21][22][23]

Mechanism of Action: The anti-inflammatory effects of quinolines can be attributed to various mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokines: Some compounds can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[23]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Certain quinoline derivatives can inhibit these key enzymes in the inflammatory cascade.[19][21]

  • Down-regulation of T-cell Function: Some compounds may exert their anti-inflammatory effects by modulating T-cell activity.[19]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Assay COX/LOX Inhibition Assay Edema_Model Carrageenan-induced Paw Edema Model COX_Assay->Edema_Model Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) Arthritis_Model Adjuvant-induced Arthritis Model Cytokine_Assay->Arthritis_Model Data_Analysis Data Analysis and Lead Optimization Edema_Model->Data_Analysis Arthritis_Model->Data_Analysis Synthesis Synthesis of Substituted Quinoline Derivatives Synthesis->COX_Assay Synthesis->Cytokine_Assay

Caption: A typical workflow for evaluating the anti-inflammatory potential of substituted quinolines, progressing from in vitro assays to in vivo models.

Neuroprotective Agents: Targeting Neurodegenerative Diseases

There is growing interest in the potential of substituted quinolines for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[24][25][26][27][28]

Mechanism of Action: The neuroprotective effects of quinolines are multifaceted and may involve:

  • Inhibition of Acetylcholinesterase (AChE): Some quinoline derivatives can inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's disease.[25][27]

  • Modulation of Amyloid-beta and Tau Aggregation: Certain compounds can interfere with the aggregation of amyloid-beta plaques and tau tangles, which are hallmarks of Alzheimer's disease.[24]

  • Antioxidant Activity: Some quinolines possess antioxidant properties that can protect neurons from oxidative stress, a key factor in neurodegeneration.

  • Metal Chelation: The ability of some quinolines to chelate metal ions like copper and iron, which are implicated in the pathology of neurodegenerative diseases, is another potential therapeutic mechanism.[24]

Future Perspectives and Conclusion

The remarkable versatility of the quinoline scaffold continues to make it a highly attractive platform for the design and development of novel therapeutic agents.[1][2] Future research will likely focus on:

  • Targeted Drug Design: Leveraging computational tools and a deeper understanding of disease biology to design more selective and potent quinoline-based drugs.[12]

  • Combination Therapies: Exploring the use of quinoline derivatives in combination with other drugs to enhance therapeutic efficacy and overcome drug resistance.[12][29]

  • Novel Therapeutic Areas: Investigating the potential of substituted quinolines in other disease areas, such as viral infections and metabolic disorders.[1]

References

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. (n.d.).
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18).
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (n.d.).
  • Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (2023, November 20).
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).
  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (n.d.).
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. (n.d.).
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. (n.d.).
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2006, September 28).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (n.d.).
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - ResearchGate. (2022, June 8).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (n.d.).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16).
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Mechanism of action of quinoline drugs inhibiting hemozoin in the... - ResearchGate. (n.d.).
  • Structure–activity relationships of the 2-substituted quinolines. - ResearchGate. (n.d.).
  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents. (2016, November 17).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. (n.d.).
  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones | The Journal of Organic Chemistry - ACS Publications. (2002, November 28).
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (2020, December 1).
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, March 1).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 10).
  • Synthesis of Quinoline Analogues as Anti-microbial Agents - R Discovery. (2015, June 11).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (n.d.).
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19).
  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry. (2011, July 1).
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (2025, August 5).
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (n.d.).
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (2020, June 17).
  • 4‐substituted quinoline derivatives previously published and evaluated... - ResearchGate. (n.d.).
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Sources

Foundational

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Introduction In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this scaffold offers a powerful strategy for the development of novel therapeutic candidates. The compound 2-Chloro-3-(difluoromethyl)-6-methylquinoline represents a novel chemical entity with potential for biological activity. The introduction of a difluoromethyl group is of particular interest, as this moiety can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and target interaction.[4]

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of 2-Chloro-3-(difluoromethyl)-6-methylquinoline. As a Senior Application Scientist, the following sections will not only detail the requisite experimental protocols but also provide the underlying scientific rationale for a tiered and logical screening cascade. This approach is designed to efficiently assess the cytotoxic, antimicrobial, and potential enzymatic inhibitory activities of the compound, while also considering early safety profiling.

Physicochemical Properties of the Quinoline Scaffold

Before delving into biological screening, a foundational understanding of the physicochemical properties inherent to the quinoline scaffold is paramount. Quinolines are heterocyclic aromatic compounds that are generally sparingly soluble in water but soluble in many organic solvents.[1][2] Their pKa influences their ionization state, which in turn affects solubility, membrane permeability, and target engagement.[5] The metabolic stability of a quinoline derivative is a critical determinant of its pharmacokinetic profile.[5] While specific data for 2-Chloro-3-(difluoromethyl)-6-methylquinoline is not yet available, these general properties of quinolines should be considered during experimental design, particularly in relation to solvent selection and concentration ranges.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its inherent cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific bioactivity assays and provides an early indication of the compound's therapeutic window.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Plate mammalian cells (e.g., HeLa for a cancer cell line and HEK293 for a non-cancerous cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Chloro-3-(difluoromethyl)-6-methylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24 and 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
Concentration (µM)% Cell Viability (24h) - HeLa% Cell Viability (48h) - HeLa% Cell Viability (24h) - HEK293% Cell Viability (48h) - HEK293
0.1
1
10
50
100
Vehicle Control100100100100
Positive Control
Causality Behind Experimental Choices
  • Dual Cell Lines: Using both a cancerous (HeLa) and a non-cancerous (HEK293) cell line provides an early indication of selectivity. A compound that is highly toxic to both may have limited therapeutic potential, whereas selective toxicity towards the cancer cell line is a desirable characteristic.[8]

  • Time Points: Assessing cytotoxicity at both 24 and 48 hours allows for the evaluation of time-dependent effects. Some compounds may exhibit rapid toxicity, while others may require a longer duration to induce a response.

  • Concentration Range: A broad concentration range is essential to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) and to identify the dynamic range of the compound's cytotoxic effect.

Tier 2: Specific Bioactivity Screening

Following the initial cytotoxicity assessment, the screening process moves towards identifying more specific biological activities. Based on the known therapeutic applications of quinoline derivatives, antimicrobial and enzyme inhibition assays are logical next steps.[1][2]

Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial activity of a compound.[9][10][11] This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of 2-Chloro-3-(difluoromethyl)-6-methylquinoline in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation
MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Positive Control (e.g., Ciprofloxacin)
Causality Behind Experimental Choices
  • Broth Microdilution: This method is highly standardized, allows for the testing of multiple compounds and organisms simultaneously, and provides a quantitative result (the MIC value).[9][12]

  • Panel of Microorganisms: Testing against both Gram-positive and Gram-negative bacteria, as well as a fungal species, provides a broad-spectrum view of the compound's antimicrobial potential.

Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.[14][15] A general preliminary screen can be conducted using a commercially available panel of enzymes relevant to common diseases.

Experimental Protocol: General Enzyme Inhibition Screen
  • Enzyme and Substrate Preparation:

    • Select a panel of enzymes for screening (e.g., a kinase panel, a protease panel).

    • Prepare the enzymes and their corresponding substrates in the appropriate assay buffer.

  • Compound Incubation:

    • Add 2-Chloro-3-(difluoromethyl)-6-methylquinoline at a fixed concentration (e.g., 10 µM) to the wells of a microtiter plate.

    • Add the enzyme to the wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance, luminescence) over a specific time period.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition relative to a vehicle control.

Data Presentation
Enzyme Target% Inhibition at 10 µM
Kinase 1
Kinase 2
Protease 1
Protease 2
Causality Behind Experimental Choices
  • Fixed Concentration Screen: An initial screen at a single, relatively high concentration (e.g., 10 µM) is a cost-effective and efficient way to identify potential "hits" from a large number of enzymes.

  • Enzyme Panels: Utilizing commercially available enzyme panels provides a broad overview of the compound's potential targets and can help to identify its mechanism of action.[14][16][17]

Tier 3: In Vitro Safety Pharmacology Profiling

Early assessment of potential off-target effects is crucial to de-risk drug candidates and reduce late-stage attrition.[18][19][20] In vitro safety pharmacology profiling involves screening the compound against a panel of targets known to be associated with adverse drug reactions.[19][21]

In Vitro Safety Panel Screening

Several contract research organizations (CROs) offer standardized safety panels that screen compounds against a wide range of receptors, ion channels, and enzymes.[18][20]

Experimental Workflow
  • Compound Submission:

    • Provide a sample of 2-Chloro-3-(difluoromethyl)-6-methylquinoline to a reputable CRO.

  • Panel Selection:

    • Select a primary safety panel (e.g., Eurofins' SafetyScreen44 Panel or WuXi AppTec's Mini Safety 44 Panel) that includes targets associated with the most common and serious adverse drug reactions.[18][20]

  • Screening and Data Reporting:

    • The CRO will perform the screening assays (typically radioligand binding or functional assays) at a specified concentration (e.g., 10 µM).

    • The results are usually reported as the percentage of inhibition or activation.

Data Presentation
Target% Inhibition/Activation at 10 µMPotential Adverse Effect
hERG (ion channel)Cardiac arrhythmia
5-HT₂B (receptor)Valvular heart disease
Cyclooxygenase (enzyme)Gastrointestinal bleeding
Various GPCRsVarious off-target effects
Causality Behind Experimental Choices
  • Early De-risking: Identifying potential off-target liabilities early in the drug discovery process allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential safety concerns.[19][20]

  • Standardized Panels: Using established and validated safety panels ensures high-quality, reproducible data that can be compared across different compounds and projects.[18][22]

Visualizations

Experimental Workflow for Preliminary Bioactivity Screening

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Bioactivity cluster_2 Tier 3: Early Safety Profile A 2-Chloro-3-(difluoromethyl)- 6-methylquinoline B MTT Cytotoxicity Assay (HeLa & HEK293 cells) A->B C Antimicrobial Susceptibility (MIC Determination) B->C If IC50 > desired therapeutic range D Enzyme Inhibition Screen (e.g., Kinase Panel) B->D If IC50 > desired therapeutic range E In Vitro Safety Pharmacology (e.g., SafetyScreen44 Panel) D->E If specific hits are identified

Caption: Tiered screening workflow for 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Logic Diagram for Hit Prioritization

G cluster_0 Decision Criteria start Initial Screening Data cytotoxicity Low Cytotoxicity in Non-Cancerous Cells? start->cytotoxicity antimicrobial Potent Antimicrobial Activity (Low MIC)? cytotoxicity->antimicrobial Yes end_no_go Deprioritize or Redesign cytotoxicity->end_no_go No enzyme Selective Enzyme Inhibition? antimicrobial->enzyme Yes antimicrobial->end_no_go No safety Clean In Vitro Safety Profile? enzyme->safety Yes enzyme->end_no_go No end_go Proceed to Lead Optimization safety->end_go Yes safety->end_no_go No

Caption: Decision-making flowchart for prioritizing hits from preliminary screening.

Conclusion

This in-depth technical guide outlines a systematic and scientifically grounded approach to the preliminary bioactivity screening of the novel compound, 2-Chloro-3-(difluoromethyl)-6-methylquinoline. By employing a tiered strategy that begins with broad cytotoxicity assessment and progresses to more specific antimicrobial and enzyme inhibition assays, researchers can efficiently gather critical data to inform the subsequent stages of the drug discovery process. The inclusion of early in vitro safety pharmacology profiling is a critical component of this workflow, enabling the early identification and mitigation of potential safety liabilities. The methodologies and rationales presented herein provide a robust framework for the initial characterization of this and other novel chemical entities, ultimately guiding the path toward the development of new and effective therapeutic agents.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). Journal of Pharmacological and Toxicological Methods. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024). Food and Chemical Toxicology. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

  • Physicochemical Data for Quinoline Derivatives. ResearchGate. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • What is an Inhibition Assay?. Biobide. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT assay. Wikipedia. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2023). Vietnam Journal of Science, Technology and Engineering. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

  • Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. (2018). Journal of Applied Phycology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. (2023). Journal of Fungi. [Link]

  • Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (2021). Pharmaceuticals. [Link]

  • Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). Journal of Industrial Microbiology & Biotechnology. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is predicated on a robust and scalable two-step sequence commencing with the Vilsmeier-Haack cyclization of a readily available N-arylacetamide, followed by deoxofluorination to install the critical difluoromethyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of fluorine atoms, particularly the difluoromethyl (-CF2H) group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[2][3] The target molecule, 2-Chloro-3-(difluoromethyl)-6-methylquinoline, combines these features with a versatile 2-chloro substituent, which serves as a synthetic handle for further diversification through nucleophilic substitution reactions.

Our selected synthetic approach is designed for efficiency and scalability, proceeding through two distinct stages:

  • Stage 1: Quinoline Core Construction via Vilsmeier-Haack Reaction. This classic and powerful reaction transforms a simple starting material, N-(4-methylphenyl)acetamide (p-methylacetanilide), into the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde.[4] This method is known for its reliability and directness in constructing the functionalized quinoline ring system.[5]

  • Stage 2: Installation of the Difluoromethyl Group. The formyl group of the intermediate is then converted to the target difluoromethyl group. This is achieved through a deoxofluorination reaction, a standard transformation in fluorine chemistry.

This strategic sequence leverages well-established reactions to provide a reliable pathway to the target compound.

Overall Synthetic Workflow

The synthesis is logically divided into two primary experimental stages, starting from a common bulk chemical and proceeding to the final, highly functionalized product.

G cluster_0 Starting Material cluster_1 Stage 1: Quinoline Synthesis cluster_2 Stage 2: Fluorination A N-(4-methylphenyl)acetamide B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B C Intermediate: 2-Chloro-6-methylquinoline- 3-carbaldehyde B->C Cyclization & Chlorination D Deoxofluorination (e.g., DAST) C->D E Final Product: 2-Chloro-3-(difluoromethyl)- 6-methylquinoline D->E CHO -> CF₂H

Figure 1: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis.[6] It proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7] This reagent then performs a dual role: it acts as the electrophile for ring cyclization and as the chlorinating agent for the 2-position of the quinoline ring.

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Cyclization Electrophilic Attack & Cyclization Vilsmeier->Cyclization Acetanilide N-(4-methylphenyl)acetamide Acetanilide->Cyclization Intermediate Dihydroquinoline Intermediate Cyclization->Intermediate Elimination Dehydration & Aromatization Intermediate->Elimination Product 2-Chloro-6-methylquinoline- 3-carbaldehyde Elimination->Product

Figure 2: Simplified reaction mechanism for the Vilsmeier-Haack cyclization.

Optimization of Reagent Stoichiometry

The molar ratio of POCl₃ to the starting acetanilide is a critical parameter influencing the reaction yield. Excessive amounts can lead to side reactions, while insufficient quantities result in incomplete conversion. The optimal conditions generally involve a significant molar excess of the Vilsmeier reagent.

EntrySubstrate (mol equiv)POCl₃ (mol equiv)DMF (mol equiv)Temperature (°C)Time (h)Reported Yield (%)
11.05.02.570-8012~45%
21.07.02.570-806-1765%[4]
31.012.0Substrate in DMF904-6>70%
Table 1: Effect of Reagent Stoichiometry on the Yield of 2-chloro-3-formylquinolines. Data adapted from multiple sources for illustrative purposes.[4]
Detailed Experimental Protocol: Stage 1

Materials:

  • N-(4-methylphenyl)acetamide (p-methylacetanilide)

  • Phosphorus oxychloride (POCl₃), Reagent Grade

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), Saturated Aqueous Solution

  • Ethyl Acetate, ACS Grade

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas trap (to scrub HCl)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium hydroxide solution.

  • Add N,N-dimethylformamide (DMF, 9.6 mL, 0.125 mol) to the flask and cool the flask to 0 °C in an ice bath.[4]

  • With vigorous stirring, add phosphorus oxychloride (POCl₃, 32.2 mL, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add N-(4-methylphenyl)acetamide (0.05 mol) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Once the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).[4]

  • Upon completion, allow the dark reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare a slurry of crushed ice and water.

  • CAUTION: Highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in the fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A solid precipitate will form.

  • Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the crude solid. Purification by recrystallization from ethyl acetate yields 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid.[4]

Stage 2: Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Mechanistic Insight: Deoxofluorination

The conversion of a carbonyl group (aldehyde) to a difluoromethylene group is a powerful transformation known as deoxofluorination. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used. The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic fluoride delivery and elimination to form the geminal difluoride. This reaction must be conducted under anhydrous conditions, as these reagents react violently with water.

Detailed Experimental Protocol: Stage 2

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (from Stage 1)

  • Diethylaminosulfur trifluoride (DAST) or an equivalent deoxofluorinating agent

  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a fume hood, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 equiv) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • CAUTION: DAST is toxic and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE). Slowly add diethylaminosulfur trifluoride (DAST, ~1.2-1.5 equiv) to the cooled solution via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the final product, 2-Chloro-3-(difluoromethyl)-6-methylquinoline.[8]

Characterization of the Final Product

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data for 2-Chloro-3-(difluoromethyl)-6-methylquinoline
¹H NMR Signals corresponding to aromatic protons on the quinoline core, a singlet for the 6-methyl group, and a characteristic triplet for the -CF₂H proton (due to coupling with the two fluorine atoms).
¹⁹F NMR A doublet corresponding to the two equivalent fluorine atoms of the -CF₂H group (due to coupling with the proton). A representative shift for a similar structure is δ -115.09 ppm.[1]
¹³C NMR Aromatic carbons, the methyl carbon, and a triplet for the -CF₂H carbon (due to C-F coupling).
Mass Spec A molecular ion peak corresponding to the calculated exact mass of C₁₁H₈ClF₂N, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
Table 2: Expected Analytical Data for the Target Compound.

Safety and Handling

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[9][10] Fatal if inhaled and causes severe skin burns and eye damage.[9]

  • Handling: Always handle in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including heavy-duty chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[10][12] Ensure all glassware is scrupulously dry.

  • Spills & Disposal: Absorb spills with inert, dry material (e.g., sand or vermiculite).[13] Do not use water.[11] Quench excess reagent with extreme caution by slowly adding it to a large volume of ice or a basic solution.[14] Dispose of as hazardous waste according to local regulations.

Deoxofluorinating Agents (e.g., DAST):

  • Hazards: Highly toxic, corrosive, and reacts violently with water. Can release HF upon decomposition.

  • Handling: Use only in a chemical fume hood with appropriate PPE. Ensure anhydrous conditions are maintained throughout the procedure.

  • Quenching: Quench slowly and carefully in a cooled, basic solution to neutralize the reagent and any acidic byproducts.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield in Stage 1 Incomplete reaction; insufficient heating or reaction time.Increase reaction time and/or temperature. Confirm completion with TLC analysis before workup.
Moisture in reagents, especially POCl₃.Use fresh, anhydrous reagents and ensure all glassware is oven- or flame-dried.
Product "oiling out" during workup The product separates as an oil instead of a solid, making filtration difficult.Adjust the solvent system or the rate of cooling/precipitation. Seeding with a small crystal of the pure product can induce crystallization.[14]
Low Yield in Stage 2 Moisture contamination deactivating the fluorinating agent.Ensure all reagents, solvents, and glassware are strictly anhydrous. Perform the reaction under an inert atmosphere.
Incomplete reaction.Increase the equivalents of the fluorinating agent or prolong the reaction time. Monitor carefully by TLC/LC-MS.

References

  • Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1029-1033.

  • BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Technical Documents.

  • Gouda, M. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.

  • Arcadi, A., et al. (2005). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005(13), 2036-2038.

  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation. BenchChem Technical Documents.

  • Naidoo, R., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

  • Kamal, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 98-107.

  • Sigma-Aldrich (2023). Safety Data Sheet: Phosphorus oxychloride. Sigma-Aldrich.

  • Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.

  • NOAA (2024). PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.

  • Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39, 9824-9833.

  • New Jersey Department of Health (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov.

  • Enamine (2024). Baran difluoromethylation reagent. Enamine Store.

  • PENTA (2025). Safety Data Sheet: Phosphorus(V) oxychloride. Penta s.r.o..

  • Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC.

  • Air Liquide (2017). Safety Data Sheet: Phosphorus Oxychloride. Air Liquide Malaysia.

  • CF Plus Chemicals (2024). Difluoromethylation reagents. CF Plus Chemicals.

  • Alfa Chemistry (2024). Difluoromethylation Agents. Alfa Chemistry.

  • Organic Chemistry Portal (2024). Friedlaender Synthesis. Organic Chemistry Portal.

  • Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry Letters, 17(16), 4529-4533.

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(2), 241-248.

  • BenchChem (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. BenchChem Technical Documents.

  • Li, W., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2909.

  • Kadre, T. S., et al. (2024). Methane Sulfonyl Chloride-DMF/DMAc an Alternative Vilsmeier-Haack Type Reagent for the Synthesis of 2-Chloro-3-Formyl/Acetyl Quinolines. Heterocyclic Letters, 14(1), 143-151.

  • Al-dujaili, A. H. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11, 23707-23733.

  • BenchChem (2025). Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline. BenchChem Technical Documents.

  • Oderinde, M. S., & Johannes, J. W. (2015). Practical Syntheses of Iridium(III) Photoredox Catalysts. Organic Syntheses, 92, 226-241.

  • Sigma-Aldrich (2024). 2-Chloro-3-(difluoromethyl)quinoline. Sigma-Aldrich.

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Application

19F NMR spectroscopy for 2-Chloro-3-(difluoromethyl)-6-methylquinoline analysis

An Application Guide to the 19F NMR Spectroscopic Analysis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Fluorinated Quinolines I...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the 19F NMR Spectroscopic Analysis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Fluorinated Quinolines

In the landscape of modern drug discovery and development, fluorinated heterocycles represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms into a lead molecule can profoundly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[1][2] The quinoline scaffold, a "privileged structure" in its own right, is frequently encountered in pharmaceuticals. When combined with a difluoromethyl (-CHF2) group, as in 2-Chloro-3-(difluoromethyl)-6-methylquinoline, the resulting molecule presents unique analytical challenges and opportunities.

This application note provides a comprehensive guide to the analysis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers, scientists, and drug development professionals to not only replicate the protocol but also to adapt and troubleshoot it for their specific needs.

19F NMR spectroscopy is an exceptionally powerful tool for this purpose due to several key advantages of the 19F nucleus:

  • High Sensitivity: The 19F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is approximately 83% of the proton (1H) nucleus.[3]

  • 100% Natural Abundance: Unlike 13C, the 19F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[3][4]

  • Wide Chemical Shift Range: The chemical shift dispersion for 19F NMR spans over 800 ppm, drastically reducing the probability of signal overlap, which is a common issue in 1H NMR for complex molecules.[4][5]

  • No Background Interference: The virtual absence of fluorine in most biological and organic systems ensures that the resulting spectrum is free from endogenous background signals, providing a clean window for analysis.[3][6]

This guide will detail a robust protocol for sample preparation, data acquisition, and spectral analysis, ensuring both qualitative and quantitative accuracy for 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Core Principles: Understanding the 19F NMR Spectrum of the Analyte

The structure of 2-Chloro-3-(difluoromethyl)-6-methylquinoline dictates a specific and predictable 19F NMR signature. The key analytical handle is the difluoromethyl (-CHF2) group at the C3 position.

  • Chemical Shift (δ): The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment.[5] For a -CHF2 group attached to an aromatic system, the signal is expected to appear in a characteristic region. A closely related compound, 2-chloro-3-(difluoromethyl)quinoline, has been reported to have a 19F chemical shift at -114.22 ppm in Chloroform-d.[7] The addition of a methyl group at the 6-position is expected to have only a minor influence, making this a reliable estimate.

  • Spin-Spin Coupling (J-coupling): The two fluorine nuclei in the -CHF2 group are chemically and magnetically equivalent. They will couple to the adjacent single proton. This interaction splits the 19F signal into a triplet , following the "n+1" rule where n is the number of equivalent protons (in this case, the two fluorine nuclei are split by the one proton, but from the fluorine's perspective, it is split by the single geminal proton). The magnitude of this geminal coupling constant (²JHF) is typically large, often in the range of 50-60 Hz.[4] This distinct triplet pattern is a powerful diagnostic tool for confirming the presence of the -CHF2 moiety.

Experimental Workflow and Protocol

The following section details a step-by-step methodology for the successful acquisition and analysis of 19F NMR data for 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Diagram of the Complete Experimental Workflow

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Analysis cluster_analysis_detail weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Solvent (e.g., 0.6 mL CDCl3) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument_setup 4. Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup acquire_coupled 5. Acquire Coupled ¹⁹F Spectrum instrument_setup->acquire_coupled acquire_decoupled 6. Acquire ¹⁹F{¹H} Decoupled Spectrum acquire_coupled->acquire_decoupled processing 7. Data Processing (FT, Phasing, Baseline Correction) acquire_decoupled->processing analysis 8. Spectral Analysis processing->analysis interpretation 9. Interpretation & Reporting analysis->interpretation chem_shift Chemical Shift (δ) integration Integration (Purity) coupling Coupling (J)

Caption: Workflow for 19F NMR analysis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Part 1: Detailed Sample Preparation Protocol

The quality of the final spectrum is critically dependent on meticulous sample preparation.

Materials:

  • 2-Chloro-3-(difluoromethyl)-6-methylquinoline (Analyte)

  • High-quality deuterated solvent (e.g., Chloroform-d (CDCl3), Acetone-d6, DMSO-d6)

  • Internal Standard (for quantitative analysis, e.g., trifluorotoluene)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol Steps:

  • Analyte Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For quantitative analysis (qNMR), this step must be performed with high precision.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the analyte is fully soluble. CDCl3 is often a good starting point for many organic molecules. The choice of solvent can slightly influence the chemical shift, so consistency is key.[5][8]

  • Dissolution: Dissolve the weighed analyte in a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent. Ensure complete dissolution; vortexing or gentle sonication may be required.

  • Internal Standard (Optional for qNMR): If quantification is required, add a known amount of an internal standard. The standard should be a fluorinated compound with a signal that does not overlap with the analyte signal.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles present. The liquid height should be sufficient to cover the NMR coil (typically ~4 cm).

Part 2: NMR Instrument Parameters and Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale & Expert Insight
Observe Nucleus 19FDirect observation of the fluorine signal.
Temperature 298 K (25 °C)Standard operating temperature. Must be kept consistent for comparability.
Pulse Width (P1) Calibrated 90° pulseEnsures maximum signal intensity for each scan.
Acquisition Time (AQ) 1 - 2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 5 secondsCrucial for quantitation. This delay allows for full relaxation of the 19F nuclei between pulses. A value of 5 x T1 is recommended for accuracy; 5 seconds is a safe starting point for small molecules.[9]
Number of Scans (NS) 16 - 64Due to the high sensitivity of 19F, a relatively small number of scans is usually sufficient to achieve an excellent signal-to-noise ratio.
Spectral Width (SW) ~250 ppmThis width should be centered around the expected chemical shift (~ -114 ppm) to avoid peak folding while maintaining good digital resolution.
Referencing Indirect referencing to TMS via the deuterium lock signal.Modern spectrometers use the solvent lock frequency to reference spectra. For high accuracy, an external or internal reference standard can be used, but consistency is paramount.[10]

Acquisition Protocol:

  • Lock, Tune, and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the 19F channel and perform shimming on the lock signal to optimize the magnetic field homogeneity, which ensures sharp spectral lines.

  • Acquire Coupled Spectrum: Run the experiment using the parameters above. This will yield the characteristic triplet for the -CHF2 group.

  • Acquire Proton-Decoupled Spectrum (¹⁹F{¹H}): Run a second experiment with broadband proton decoupling turned on. This will collapse the triplet into a single sharp peak (singlet). This is an essential confirmation step:

    • It proves that the observed splitting is due to coupling with protons.

    • It provides a simplified spectrum for easier integration and detection of low-level fluorinated impurities.

Part 3: Data Processing and Interpretation

Processing Steps
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3-0.5 Hz can improve signal-to-noise) and perform the Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.

  • Referencing: Calibrate the chemical shift axis. If no internal standard is used, the solvent's residual peak (referenced by the spectrometer software) provides the reference.

Interpreting the Spectrum

Expected Results for 2-Chloro-3-(difluoromethyl)-6-methylquinoline:

ParameterExpected ObservationInterpretation
Chemical Shift (δ) ~ -114 ppmThis value is characteristic of a difluoromethyl group attached to an electron-deficient aromatic ring system.[7]
Multiplicity (Coupled) Triplet (t)Confirms the presence of a single proton geminal to the two equivalent fluorine atoms (-CHF2).
Multiplicity (Decoupled) Singlet (s)Confirms that the splitting in the coupled spectrum is due to H-F coupling.
Coupling Constant (²JHF) 50 - 60 HzThis is the distance between the lines of the triplet and is a typical value for two-bond H-F coupling.[4]
Integration Proportional to purityThe integral of the 19F signal, relative to a known internal standard, can be used to determine the concentration or purity of the analyte.[11]

Analysis of Purity: The high sensitivity and wide spectral window of 19F NMR make it an excellent tool for identifying and quantifying fluorinated impurities. Any unexpected signals in the spectrum should be integrated and analyzed. Their chemical shifts and coupling patterns can provide clues to the structure of potential by-products or residual starting materials from the synthesis.

Conclusion

19F NMR spectroscopy provides an unparalleled analytical method for the characterization of 2-Chloro-3-(difluoromethyl)-6-methylquinoline. Its inherent sensitivity and the unique spectral characteristics of the difluoromethyl group allow for unambiguous structural confirmation and accurate purity assessment. By understanding the principles behind the experimental choices—from sample preparation to the setting of acquisition parameters—researchers can leverage this technique to its full potential, ensuring the integrity and quality of critical compounds in the drug development pipeline. The protocol described herein is designed to be a robust, self-validating system that yields reliable and reproducible results.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19F Coupling Constants Table. Alfa Chemistry.
  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.
  • Fluorine NMR. University of Rochester.
  • 19Flourine NMR. University of Ottawa.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center.
  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B - ACS Publications.
  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC.
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry - ACS Publications.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • 2091775-84-5|2-Chloro-3-(difluoromethyl)-6-methylquinoline. BLDpharm.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.

Sources

Method

Application Note: Palladium-Catalyzed Difluoromethylation of Aryl Halides

Introduction & Strategic Rationale The difluoromethyl group (–CF₂H) is a highly valued structural motif in medicinal chemistry and agrochemical development. Acting as a lipophilic bioisostere for hydroxyl (–OH) and thiol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The difluoromethyl group (–CF₂H) is a highly valued structural motif in medicinal chemistry and agrochemical development. Acting as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, it modulates pharmacokinetics by enhancing metabolic stability while retaining hydrogen-bond donating capability[1]. Historically, the direct incorporation of –CF₂H into functionalized arenes relied on harsh conditions or stoichiometric transition metals (e.g., Ag or Zn)[2].

This application note details a robust, palladium-catalyzed cross-coupling protocol utilizing commercially available (difluoromethyl)trimethylsilane (TMSCF₂H) and cesium fluoride (CsF)[3]. By leveraging electron-rich monophosphine ligands, this method enables the late-stage difluoromethylation of aryl chlorides and bromides under mildly basic conditions, providing a highly autonomous and scalable synthetic solution[3].

Mechanistic Insights & Catalyst Design

The success of this transformation hinges on navigating the delicate balance between the oxidative addition of the aryl halide and the controlled generation of the [CF₂H⁻] nucleophile.

  • Ligand Selection: Highly electron-rich and sterically demanding ligands like BrettPhos or P(tBu)₃ are critical. They accelerate the challenging oxidative addition of aryl chlorides to Pd(0) and promote the subsequent reductive elimination of the Ar–CF₂H product, effectively outcompeting deleterious protodehalogenation pathways[3].

  • Reagent Activation: CsF is utilized to activate the Si–C bond of TMSCF₂H. The choice of 1,4-dioxane as the solvent is deliberate; it provides optimal solubility for the transient [CF₂H⁻] equivalent, preventing its rapid decomposition into difluorocarbene (:CF₂) and fluoride[4].

MechanisticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L_n)-CF2H OxAdd->TransMet RedElim Reductive Elimination Ar-CF2H Product TransMet->RedElim RedElim->Pd0 - Pd(0)L_n Reagents TMSCF2H + CsF (Activator) Reagents->TransMet - CsX - TMSF

Catalytic cycle of Pd-catalyzed difluoromethylation highlighting key intermediates.

Quantitative Performance & Method Selection

Two primary catalyst systems have been validated for this transformation. Method A utilizes Pd(dba)₂ with BrettPhos, offering excellent functional group tolerance at 100 °C. Method B employs Pd(P(tBu)₃)₂ at 120 °C, which is highly effective for sterically hindered or electronically deactivated substrates[3].

Table 1: Optimization and Scope of Catalyst Systems

Catalyst SystemLigandOptimal TempHalide ScopeRepresentative Yield (¹⁹F NMR)
Pd(dba)₂ (3 mol%)BrettPhos (4.5 mol%)100 °CAr–Cl, Ar–Br83% (e.g., 4-chlorobiphenyl)[4]
Pd(P(tBu)₃)₂ (5 mol%)None (Built-in)120 °CAr–Cl, Ar–Br87% (e.g., 4-chlorodiphenyl ether)[4]
Pd(dba)₂ (5 mol%)DPEPhos (10 mol%)80 °CHeteroaryl–Br/I90% (Requires Ag–CF₂H reagent)[5]

Experimental Protocol

Note: The following procedure is optimized for a 0.5 mmol scale. Due to the air- and moisture-sensitivity of the active Pd(0) species and the TMSCF₂H reagent, reaction setup must be performed in an inert atmosphere (glovebox).

Materials Required:

  • Aryl chloride or bromide (0.5 mmol, 1.0 equiv)

  • Method A: Pd(dba)₂ (8.6 mg, 0.015 mmol, 3 mol%) and BrettPhos (12 mg, 0.0225 mmol, 4.5 mol%) OR

  • Method B: Pd(P(tBu)₃)₂ (12.8 mg, 0.025 mmol, 5 mol%)

  • CsF (152 mg, 1.0 mmol, 2.0 equiv) – Must be rigorously anhydrous

  • TMSCF₂H (136 μL, 1.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (1.5 mL)

Step-by-Step Execution:

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the aryl halide (0.5 mmol), the selected Pd catalyst, and anhydrous CsF (152 mg) to an oven-dried 4 mL borosilicate glass vial equipped with a magnetic stir bar[3].

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (1.5 mL) to the vial to achieve a 0.33 M concentration, followed by TMSCF₂H (136 μL)[3].

  • Sealing: Seal the vial tightly with a Teflon-lined screw cap. Wrap the cap with electrical tape to prevent solvent evaporation.

  • Heating: Remove the vial from the glovebox. Place it in a pre-heated aluminum heating block set to 100 °C (for Method A) or 120 °C (for Method B). Stir vigorously (800–1000 rpm) for 16 hours. (Note: For aryl bromides using Method A, extend the reaction time to 48 hours)[3].

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature.

  • Filtration: Dilute the mixture with dichloromethane (DCM) or diethyl ether (5 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of solvent[3].

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient.

Self-Validating System & Analytical Troubleshooting

To ensure the integrity of the protocol, researchers must employ specific analytical checks to validate the product and diagnose failures:

  • ¹⁹F NMR Spectroscopy (Primary Validation): The successful incorporation of the –CF₂H group is definitively confirmed by a characteristic doublet in the ¹⁹F NMR spectrum, typically resonating between –107.0 ppm and –115.0 ppm [4]. The geminal fluorine-hydrogen coupling constant ( 2JHF​ ) is exceptionally large, consistently measuring between 54 Hz and 57 Hz [4].

  • ¹H NMR Spectroscopy: The proton of the –CF₂H group appears as a distinct triplet (due to coupling with the two equivalent fluorine atoms) in the region of 6.10 to 6.98 ppm , mirroring the large ~56 Hz coupling constant[4].

  • Troubleshooting Protodehalogenation: If the primary byproduct is the reduced arene (Ar–H), this indicates that the oxidative addition complex is undergoing premature protodepalladation before transmetalation can occur. Ensure that the CsF is strictly anhydrous. If the issue persists, switch to the more sterically demanding Pd(P(tBu)₃)₂ catalyst (Method B) to accelerate reductive elimination[3].

References

  • Title : Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H | The Journal of Organic Chemistry - ACS Publications Source : acs.org URL : 3

  • Title : Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - NSF Public Access Repository Source : nsf.gov URL : 4

  • Title : Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source : nih.gov URL : 1

  • Title : Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - Chemical Science (RSC Publishing) Source : rsc.org URL : 5

  • Title : Metal‐Catalyzed Direct Difluoromethylation Reactions Source : cas.cn URL : 2

Sources

Application

Scale-up Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline: A Comprehensive Protocol and Mechanistic Guide

Introduction and Strategic Rationale The quinoline scaffold is a privileged pharmacophore in drug development, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. The targeted introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug development, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. The targeted introduction of a difluoromethyl ( −CF2​H ) group at the C-3 position significantly enhances the molecule's lipophilicity, membrane permeability, and metabolic stability. Mechanistically, the −CF2​H moiety serves as a potent, non-oxidizable bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH ) groups, capable of acting as a lipophilic hydrogen bond donor[1].

This application note details a robust, field-proven two-step scale-up protocol for the synthesis of 2-chloro-3-(difluoromethyl)-6-methylquinoline. The sequence leverages a Meth-Cohn cyclization to construct the functionalized quinoline core[2], followed by a selective deoxofluorination using Diethylaminosulfur trifluoride (DAST).

Mechanistic Insights: The Causality Behind the Chemistry

To ensure reproducibility at scale, it is critical to understand the physicochemical causality driving each synthetic step:

  • Meth-Cohn Cyclization (Step 1): The reaction between N -(p-tolyl)acetamide, phosphorus oxychloride ( POCl3​ ), and N,N -dimethylformamide (DMF) is a powerful variant of the Vilsmeier-Haack reaction. DMF and POCl3​ react exothermically to form the highly electrophilic chloromethylene- N,N -dimethyliminium chloride (the Vilsmeier reagent). The acetamide acts as a nucleophile, undergoing double formylation and subsequent intramolecular cyclization. A large excess of POCl3​ (7.0 equivalents) is strictly required; it not only drives the formation of the Vilsmeier complex but also acts as the chlorinating agent for the C-2 position of the newly formed quinoline ring, yielding the highly crystalline 2-chloro-6-methylquinoline-3-carbaldehyde intermediate[3].

  • Deoxofluorination (Step 2): DAST is selected over sulfur tetrafluoride ( SF4​ ) due to its liquid state, making it significantly safer and easier to handle at a multi-gram scale. The mechanism proceeds via the nucleophilic attack of the aldehyde oxygen on the electron-deficient sulfur of DAST, displacing a fluoride ion. The liberated fluoride then attacks the resulting carbocationic intermediate, yielding the gem-difluoro product. Strict temperature control (0 °C during addition) is mandatory to prevent the formation of vinyl ether byproducts and to mitigate the risk of thermal runaway.

Synthetic Workflow Visualization

Synthesis A N-(p-Tolyl)acetamide C 2-Chloro-6-methylquinoline -3-carbaldehyde A->C Meth-Cohn B Vilsmeier Reagent B->C POCl3/DMF E 2-Chloro-3-(difluoromethyl) -6-methylquinoline C->E Deoxofluorination D DAST D->E CH2Cl2, 0°C

Synthetic workflow for 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Quantitative Data and Stoichiometry

Table 1: Material Requirements for Step 1 (Meth-Cohn Cyclization)

Reagent MW ( g/mol ) Equivalents Mass / Volume Role

| N -(p-Tolyl)acetamide | 149.19 | 1.0 | 100.0 g | Starting Material | | N,N -Dimethylformamide (DMF) | 73.09 | 3.0 | 147.0 g (155 mL) | Reactant / Solvent | | Phosphorus oxychloride ( POCl3​ ) | 153.33 | 7.0 | 719.0 g (437 mL) | Reagent / Chlorinator |

Table 2: Material Requirements for Step 2 (Deoxofluorination)

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
2-Chloro-6-methylquinoline-3-carbaldehyde 205.64 1.0 50.0 g Intermediate
Diethylaminosulfur trifluoride (DAST) 161.19 2.5 98.0 g (80 mL) Fluorinating Agent

| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 500 mL | Solvent |

Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Procedure:

  • Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (fitted with a CaCl2​ drying tube), and a dropping funnel.

  • Charge the flask with DMF (155 mL) and cool to 0 °C using an ice-salt bath.

  • Add POCl3​ (437 mL) dropwise over 60 minutes. Caution: The formation of the Vilsmeier reagent is highly exothermic. Maintain the internal temperature below 10 °C.

  • Once the addition is complete, add N -(p-tolyl)acetamide (100.0 g) portion-wise over 30 minutes.

  • Remove the ice bath, attach a heating mantle, and gradually heat the reaction mixture to 75–80 °C. Maintain this temperature for 15 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 3 kg of vigorously stirred crushed ice. Stir for 1 hour until the intermediate fully precipitates as a pale-yellow solid.

  • Filter the solid, wash thoroughly with cold water ( 3×500 mL), and recrystallize from a petroleum ether/ethyl acetate mixture to afford the pure intermediate.

In-Process Control (IPC) & Validation:

  • Validation Check: The success of the formylation is immediately validated by the precipitation of the product upon quenching. If an oil forms instead, the aqueous layer is too acidic; neutralize cautiously with Na2​CO3​ until pH 7 is reached to induce crystallization.

  • Analytical Confirmation: The 1H NMR spectrum must show a distinct aldehyde singlet at δ 10.59 ppm and an aromatic singlet for the C-4 proton at δ 8.79 ppm.

Step 2: Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Procedure:

  • Purge a 1 L thoroughly dried Schlenk flask with Argon. Charge the flask with 2-chloro-6-methylquinoline-3-carbaldehyde (50.0 g) and anhydrous DCM (500 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Using a syringe pump, add DAST (80 mL) dropwise over 45 minutes. Ensure the internal temperature does not exceed 5 °C to prevent the degradation of DAST.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under an Argon atmosphere.

  • Quenching: Cool the mixture back to 0 °C. Slowly and cautiously pour the reaction mixture into a beaker containing 1 L of ice-cold saturated aqueous NaHCO3​ . Caution: Vigorous effervescence ( CO2​ evolution) will occur.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM ( 2×200 mL), combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the final product.

In-Process Control (IPC) & Validation:

  • TLC Validation: Withdraw a 0.1 mL aliquot, quench in 1 mL NaHCO3​ , and extract with EtOAc. Run TLC (Hexane:EtOAc 4:1). The starting material ( Rf​=0.3 ) must be completely consumed, replaced by a less polar product spot ( Rf​=0.6 ).

  • Analytical Confirmation: The self-validating proof of successful deoxofluorination is the complete disappearance of the aldehyde peak in 1H NMR and the emergence of a characteristic triplet at δ 6.95 ppm ( J=54 Hz) corresponding to the −CF2​H proton.

Analytical Validation Data Summary

Table 3: Expected Analytical Signatures | Compound | 1H NMR Key Signals ( CDCl3​ , 400 MHz) | MS (ESI+) | | :--- | :--- | :--- | | Intermediate | δ 10.59 (s, 1H, −CHO ), 8.79 (s, 1H, C4-H), 2.55 (s, 3H, −CH3​ ) | m/z 206.0 [M+H]+ | | Final Product | δ 8.35 (s, 1H, C4-H), 6.95 (t, J=54 Hz, 1H, −CF2​H ), 2.53 (s, 3H) | m/z 228.0 [M+H]+ |

References

  • Title: Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs Source: oaji.net URL: [Link]

  • Title: A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes Source: rsc.org URL: [Link]

  • Title: 2-Chloro-6-methylquinoline-3-carbaldehyde Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Difluoromethylation of Quinolines

Welcome to the Technical Support Center for the Regioselective Difluoromethylation of Quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Regioselective Difluoromethylation of Quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions related to the nuanced challenges of these reactions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of achieving high regioselectivity in your experiments.

The introduction of a difluoromethyl (CF₂H) group into a quinoline scaffold is of significant interest in medicinal chemistry, as it can profoundly alter the parent molecule's physicochemical and biological properties.[1][2] However, controlling the position of this functionalization presents a considerable synthetic challenge.[3][4] This guide will explore the common hurdles and provide actionable solutions to improve your reaction outcomes.

Troubleshooting Guide

Regioselective difluoromethylation of quinolines can be influenced by a multitude of factors, from the inherent electronics of the quinoline ring to the choice of catalyst and reaction conditions. Below is a table summarizing common issues, their probable causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Conversion 1. Inactive Catalyst: The catalyst may be poisoned or not properly activated.[5] 2. Suboptimal Temperature: C-H activation often requires specific temperature ranges.[5] 3. Ineffective Difluoromethylating Agent: The chosen reagent may not be suitable for the substrate or reaction conditions.[6][7]1. Ensure all reagents and solvents are pure and dry. Consider using a pre-catalyst or in-situ activation.[5] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[5] 3. Screen different difluoromethylating agents (e.g., radical, nucleophilic, electrophilic).[6] Consult literature for reagents compatible with your system.[8][9]
Low Regioselectivity (Mixture of Isomers) 1. Inherent Reactivity of Quinoline: The C2 and C4 positions are electron-deficient, while the C5 and C8 positions are more prone to electrophilic substitution.[3][5] 2. Steric Hindrance: Bulky substituents on the quinoline or the catalyst can hinder approach to the desired position.[3][5] 3. Inappropriate Directing Group: The directing group may not be effective in guiding the reaction to the desired C-H bond.[5][10]1. Exploit directing groups (e.g., N-oxide, 8-aminoquinoline) to favor a specific position.[5][10] The N-oxide can direct functionalization to the C2 and C8 positions.[5] 2. Consider using smaller ligands on the metal catalyst or less sterically demanding reagents.[3] 3. Ensure the directing group is correctly installed and compatible with the reaction conditions. The coordination of the directing group to the metal center is crucial.[5]
Difluoromethylation at an Undesired Position 1. Electronic Effects: The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[5] 2. Reaction Mechanism: The operative mechanism (e.g., radical vs. metal-catalyzed) can favor different positions. Radical difluoromethylation often targets electron-deficient sites.[9][11]1. Modify substituents on the quinoline ring to electronically favor the desired position. Electron-donating groups can enhance reactivity at certain positions.[5] 2. Switch the reaction type. For instance, photocatalytic methods can offer different regioselectivities compared to transition metal-catalyzed reactions.[8][12][13]
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions: High temperatures or the use of strong reagents can lead to degradation.[3] 2. Instability of the Difluoromethylated Product: The product itself might be unstable under the reaction or workup conditions.1. Optimize reaction parameters such as temperature, time, and concentration. Consider screening milder conditions.[3] 2. Modify the workup procedure to minimize exposure to harsh conditions. Analyze the crude reaction mixture to assess product stability.
Visualizing the Troubleshooting Workflow

To further assist in diagnosing and resolving experimental issues, the following diagram outlines a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Suggested Solution Problem {Poor Conversion | Low Regioselectivity | Undesired Isomer | Decomposition} Cause {Inactive Catalyst | Suboptimal Conditions | Inherent Reactivity | Steric Hindrance | Electronic Effects | Harsh Conditions} Problem->Cause Identify Solution {Optimize Conditions (Temp, Time) | Screen Reagents/Catalysts/Ligands | Use/Change Directing Group | Modify Substrate | Employ Milder Conditions} Cause->Solution Address

Caption: A logical workflow for troubleshooting common issues in regioselective difluoromethylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of quinoline difluoromethylation?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors inherent to the quinoline ring, as well as the reaction mechanism.[3][5] The pyridine ring is generally electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution, typically at C5 and C8.[3][5] The choice of a directing group, such as an N-oxide or an 8-amino group, can override these inherent tendencies to direct functionalization to a specific C-H bond.[5][10]

Q2: How can I achieve difluoromethylation at the C3 position of quinoline, which is notoriously difficult?

A2: Functionalization at the C3 position is challenging due to the electronic and steric environment.[3][14] Recent studies have shown that the use of specific palladium catalysts, such as Pd(PPh₃)₄Cl₂, can promote C3-difluoromethylation, albeit sometimes with the formation of other isomers.[14] The key is to find a catalytic system that can overcome the inherent preference for C2 and C4 functionalization.[14]

Q3: What role does the difluoromethylating reagent play in determining the outcome of the reaction?

A3: The choice of the difluoromethylating agent is critical.[6][7] These reagents can be broadly classified as radical, nucleophilic, or electrophilic sources of the CF₂H group.[6] Radical difluoromethylation, often initiated by photocatalysis or chemical oxidants, tends to favor electron-deficient positions on the quinoline ring.[8][9][11] Reagents like Zn(SO₂CF₂H)₂ (DFMS) are effective for generating the CF₂H radical.[9] The choice of reagent should be tailored to the desired regioselectivity and the substrate's electronic properties.

Q4: Can photocatalysis be used to improve the regioselectivity of quinoline difluoromethylation?

A4: Yes, photocatalysis offers a powerful and often milder alternative to traditional methods, which can lead to different and sometimes improved regioselectivity.[8][12][13] Visible-light-mediated reactions can generate the difluoromethyl radical under neutral conditions, potentially avoiding the need for harsh reagents that can lead to side reactions or decomposition.[8][15] The specific photocatalyst and reaction conditions can be tuned to influence the reaction's outcome.

Q5: How can I monitor the progress and determine the regioselectivity of my reaction?

A5: The reaction progress can be monitored using standard techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][16] To determine the regioselectivity and the ratio of isomers in the crude product, ¹H NMR and ¹⁹F NMR spectroscopy are invaluable tools.[10][14][17] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of the product mixture.[16][18]

Experimental Protocol: C3-Selective Difluoromethylation of Quinoline

This protocol is adapted from a reported method for the direct C3-difluoromethylation of quinoline.[14]

Materials:

  • Quinoline (1.0 equiv.)

  • Pd(PPh₃)₄Cl₂ (0.5 mol%)

  • AgNO₃ (0.5 equiv.)

  • K₂S₂O₈ (5.0 equiv.)

  • Difluoroacetic acid (CF₂HCOOH) (2.0 equiv.)

  • Acetonitrile (MeCN)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ solution

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL round-bottom flask, add quinoline (1 equiv.), Pd(PPh₃)₄Cl₂ (0.5 mol%), AgNO₃ (0.5 equiv.), and K₂S₂O₈ (5 equiv.).

  • Add acetonitrile (1 mL) followed by deionized water (0.5 mL) to the flask.

  • Add the difluoromethylating reagent, difluoroacetic acid (2 equiv.), to the mixture.

  • Stir the reaction mixture at 50°C for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with H₂O (20 mL).

  • Neutralize the mixture by adding saturated NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to isolate the C3-difluoromethylated quinoline.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Combine Reactants: Quinoline, Pd(PPh3)4Cl2, AgNO3, K2S2O8 B 2. Add Solvents: Acetonitrile and Water A->B C 3. Add Difluoromethylating Agent: CF2HCOOH B->C D 4. Reaction Conditions: Stir at 50°C for 6h C->D E 5. Workup: Dilute with H2O, Neutralize with NaHCO3 D->E F 6. Extraction: Ethyl Acetate E->F G 7. Purification: Silica Gel Chromatography F->G H 8. Characterization: NMR, MS G->H

Caption: Step-by-step workflow for the C3-selective difluoromethylation of quinoline.

References

  • BenchChem. (n.d.). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings.
  • BenchChem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Zhang, W., Xiang, X. X., Chen, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • RSC Publishing. (2020). Unlocking the direct photocatalytic difluoromethylation of C[double bond, length as m-dash]N bonds.
  • PMC. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
  • RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 54-58.
  • ResearchGate. (2026).
  • Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.
  • Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Retrieved from [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

  • ResearchGate. (2025).
  • PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • ResearchGate. (2026).
  • PMC. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
  • ResearchGate. (2025). Difluoromethylation of N-heterocyclic biomolecules | Request PDF.
  • RSC Publishing. (2022). Difluoromethylation of heterocycles via a radical process.
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Accounts of Chemical Research, 55(12), 1643–1657.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
  • ResearchGate. (2021). Late-stage difluoromethylation: Concepts, developments and perspective.
  • ResearchGate. (2023).
  • RSC Publishing. (n.d.).
  • PubMed. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline, a key intermediate in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the identification and mitigation of side products, ensuring the integrity and efficiency of your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Chloro-3-(difluoromethyl)-6-methylquinoline and their associated challenges?

The synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline typically involves multi-step sequences that build upon a pre-formed quinoline core. A common strategy is the Vilsmeier-Haack type formylation of an appropriate acetanilide to generate a 2-chloro-3-formylquinoline intermediate, followed by difluoromethylation. Another approach involves the direct C-H difluoromethylation of a 2-chloro-6-methylquinoline precursor.[1]

Challenges often arise from the reaction conditions required for these transformations, which can lead to the formation of various side products. These include incomplete reactions, over-reaction, and the formation of isomers or related impurities. The difluoromethyl group itself can be sensitive to certain reagents and conditions, adding another layer of complexity.[2]

Q2: I am observing an impurity with a similar mass to my product in the crude reaction mixture. What could it be?

A common issue is the presence of the corresponding 2-hydroxy (or 2-oxo) analog, where the chlorine atom at the 2-position has been hydrolyzed. This can occur if there is residual water in the reaction mixture or during aqueous work-up, especially under basic conditions.

Another possibility is the presence of the dechlorinated product, 3-(difluoromethyl)-6-methylquinoline. This can arise from reductive side reactions, particularly if certain metals or reducing agents are present.

Q3: My NMR spectrum shows unexpected signals. What are some common structural isomers or related impurities I should consider?

Besides the aforementioned hydrolysis and dechlorination products, other potential impurities include:

  • Positional Isomers: Depending on the synthetic route, isomers with the difluoromethyl group at other positions on the quinoline ring (e.g., the 4-position) might be formed, though often in minor amounts.[3]

  • Over-chlorinated Species: In some chlorination reactions, dichlorinated or even trichlorinated quinoline species can be generated if the reaction is not carefully controlled.

  • Starting Material Carryover: Incomplete conversion will result in the presence of the starting material, such as 2-hydroxy-3-(difluoromethyl)-6-methylquinoline or 6-methylquinoline-2(1H)-one.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section provides a structured approach to identifying and addressing common side products encountered during the synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline.

Issue 1: Presence of 2-Hydroxy-3-(difluoromethyl)-6-methylquinoline
  • Symptom: A more polar spot on TLC compared to the desired product; a mass spectrum showing a loss of chlorine and a gain of a hydroxyl group.

  • Causality: The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This can happen during the reaction if wet solvents are used, or during an aqueous workup, especially if the pH is basic.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Controlled Work-up: During the work-up, use neutral or slightly acidic aqueous solutions. Avoid prolonged exposure to basic conditions.

    • Purification: This side product can often be separated from the desired product by column chromatography.[4]

Issue 2: Formation of 3-(difluoromethyl)-6-methylquinoline (Dechlorinated Product)
  • Symptom: A less polar spot on TLC; a mass spectrum indicating the loss of a chlorine atom.

  • Causality: Reductive dechlorination can occur in the presence of certain catalysts (e.g., palladium on carbon) and a hydrogen source, or with other reducing agents.

  • Troubleshooting & Mitigation:

    • Avoid Reductive Conditions: Carefully review the reaction scheme to ensure no unintended reducing agents are present.

    • Catalyst Selection: If a catalyst is necessary for a preceding step, ensure it is completely removed before proceeding with chlorination.

    • Purification: Separation can typically be achieved via column chromatography.

Issue 3: Incomplete Reaction - Unreacted Starting Material
  • Symptom: Presence of the starting material (e.g., 2-hydroxy-3-(difluoromethyl)-6-methylquinoline) in the crude product mixture, confirmed by TLC and/or NMR.

  • Causality: Insufficient reaction time, too low a reaction temperature, or deactivation of the chlorinating agent can lead to incomplete conversion.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC.[5]

    • Optimize Conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. Adding a fresh portion of the chlorinating agent may also be beneficial.

    • Reagent Purity: Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is of high purity and has not been deactivated by exposure to moisture.

Analytical Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the robust identification of side products.

Technique Application Key Parameters
TLC Rapid reaction monitoring and qualitative assessment of purity.Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[4]
HPLC Quantitative purity analysis and separation of closely related impurities.[5]Column: Reversed-phase C18.[6] Mobile Phase: Acetonitrile/water gradient.[7] Detection: UV at 225 nm.[5]
GC-MS Identification of volatile impurities and confirmation of molecular weights.Column: Standard non-polar or medium-polarity capillary column. Ionization: Electron Impact (EI).
NMR Structural elucidation of the main product and impurities.¹H NMR: Provides information on the proton environment. ¹³C NMR: Confirms the carbon skeleton. ¹⁹F NMR: Crucial for confirming the presence and environment of the difluoromethyl group.[3]
Experimental Protocol: HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 mm × 250 mm.[5]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[5]

  • Quantification: Generate a calibration curve using certified reference standards.

Visualization of Key Processes

Troubleshooting Workflow

G cluster_impurities Impurity Identification cluster_solutions Mitigation Strategy start Crude Product Analysis tlc TLC Analysis start->tlc lcms LC-MS Analysis start->lcms nmr NMR Analysis start->nmr impurity1 Polar Impurity (Potential Hydrolysis) tlc->impurity1 Spot Comparison impurity2 Less Polar Impurity (Potential Dechlorination) tlc->impurity2 Spot Comparison impurity3 Starting Material tlc->impurity3 Spot Comparison lcms->impurity1 Mass Analysis lcms->impurity2 Mass Analysis lcms->impurity3 Mass Analysis nmr->impurity1 Structural Elucidation nmr->impurity2 Structural Elucidation nmr->impurity3 Structural Elucidation solution1 Anhydrous Conditions Neutral Work-up impurity1->solution1 solution2 Avoid Reductive Reagents impurity2->solution2 solution3 Optimize Reaction (Time, Temp, Reagent) impurity3->solution3

Caption: A workflow for identifying and mitigating common impurities.

General Quinoline Synthesis Side Reactions

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products aniline Aniline Derivative conditions Acid/Base Catalyst Heat aniline->conditions carbonyl α,β-Unsaturated Carbonyl carbonyl->conditions side2 Polymerization carbonyl->side2 Self-condensation desired Desired Quinoline conditions->desired side1 Reduced Byproducts conditions->side1 Reduction of Intermediates side3 Isomers conditions->side3 Lack of Regioselectivity

Sources

Troubleshooting

Assessing the stability of 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Technical Support Center: 2-Chloro-3-(difluoromethyl)-6-methylquinoline Introduction This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-(difluoromethyl)-6-methylquinoline

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-Chloro-3-(difluoromethyl)-6-methylquinoline. Stability is a critical quality attribute that dictates a compound's viability for further development, influencing storage, formulation, and ultimately, its therapeutic efficacy and safety. This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting workflows, and validated experimental protocols to empower users to proactively assess and manage the stability of this molecule. Our approach is grounded in established regulatory principles and first-hand analytical experience.

The structure of 2-Chloro-3-(difluoromethyl)-6-methylquinoline presents several key motifs that require careful consideration: the chlorinated quinoline core, susceptible to nucleophilic substitution and photolytic degradation, and the difluoromethyl group, which can exhibit unexpected lability under certain hydrolytic conditions. This guide will dissect these potential liabilities and provide the tools to investigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Chloro-3-(difluoromethyl)-6-methylquinoline that could lead to degradation?

A1: Based on its structure, there are three primary areas of concern:

  • Hydrolysis of the C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. In aqueous solutions, particularly at non-neutral pH, this can lead to hydrolysis, replacing the chlorine with a hydroxyl group to form the corresponding 2-hydroxyquinoline (or its tautomer, 2-quinolinone). Similar degradation pathways have been observed in other chloroquinoline systems.[1][2]

  • Lability of the Difluoromethyl Group: While the -CF2H group is often incorporated to enhance metabolic stability, the C-F bonds can be susceptible to hydrolysis, particularly under basic conditions.[3] Studies on similar heterocyclic systems have shown that α-difluoromethyl groups can hydrolyze to the corresponding aldehyde/formyl group (-CHO).[4][5][6]

  • Photodegradation of the Quinoline Core: The quinoline ring system is an aromatic chromophore that absorbs UV light, making it susceptible to photodegradation.[7] This process often proceeds through the formation of radical intermediates, leading to a complex mixture of degradants.[7]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For the neat compound, which is supplied as a liquid, ambient storage is often sufficient for short periods.[8] However, for long-term storage and to minimize potential degradation, we recommend storing the material at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative and photo-induced degradation. For solutions, frozen storage (-20°C or -80°C) is recommended, but solution-state stability must be verified, as pH and buffer components can significantly impact degradation rates.[9]

Q3: I see an unknown peak growing in my HPLC chromatogram over time. What is the first step to identify it?

A3: The appearance of a new peak is a classic sign of degradation. The first and most crucial step is to determine if your analytical method is "stability-indicating." This means the method can separate the intact parent compound from all potential degradation products without co-elution. To confirm this and identify the unknown peak, a forced degradation study is the standard approach.[10][11][12] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradants, which can then be characterized.

Troubleshooting Guide: Investigating Compound Instability

This section provides a logical workflow for diagnosing and resolving stability-related issues during your experiments.

Problem: Inconsistent or Decreasing Potency in Cellular Assays

If you observe a time- or batch-dependent decrease in the compound's activity, instability in the assay medium or stock solution is a likely cause.

Workflow for Diagnosing Solution Stability

Workflow1 cluster_decision Decision Point start Start: Inconsistent Assay Results prep_fresh Prepare Fresh Stock Solution in DMSO start->prep_fresh run_qc Run Initial QC (HPLC-UV) - Purity Check - Establish t=0 Peak Area prep_fresh->run_qc incubate Incubate Aliquots Under Test Conditions - Assay Medium @ 37°C - DMSO Stock @ RT - Aqueous Buffer @ RT run_qc->incubate timepoints Analyze Aliquots at Timepoints (e.g., 2, 8, 24, 48 hours) via HPLC-UV incubate->timepoints analyze Analyze Data - Plot % Parent Remaining vs. Time - Look for New Peaks timepoints->analyze stable Is >95% Parent Remaining Under All Conditions? analyze->stable yes_path Yes stable->yes_path Yes no_path No stable->no_path No conclusion_stable Conclusion: Compound is Stable. Investigate other assay variables (cells, reagents, etc.) yes_path->conclusion_stable conclusion_unstable Conclusion: Compound is Unstable. Identify Degradation Pathway no_path->conclusion_unstable next_step Proceed to Forced Degradation Study conclusion_unstable->next_step

Caption: Troubleshooting workflow for inconsistent assay results.

Causality Behind the Workflow: This systematic approach isolates variables to pinpoint the source of instability.

  • Fresh Stock & t=0 Analysis: This establishes a reliable baseline. Without a t=0 measurement, any subsequent changes are unquantifiable.

  • Parallel Incubations: By testing the compound in both the final assay medium and the stock solvent (DMSO), you can distinguish between solvent-mediated degradation and instability caused by components in the complex aqueous medium (e.g., pH, salts, proteins).

  • Time-Course Analysis: Degradation is a kinetic process. A time course allows you to determine the rate of degradation, which is critical for understanding its impact on your experiments. An 8-hour time point, for example, is highly relevant for many cell-based assays.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a robust analytical method capable of separating the parent compound from potential degradants.

  • Instrumentation: Standard HPLC system with UV-Vis Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 20
    20.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm (or determine optimal wavelength by UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute stock solution in 50:50 Acetonitrile:Water to a final concentration of ~0.1 mg/mL.

  • System Suitability (Trustworthiness): Before analysis, perform five replicate injections of a standard. The Relative Standard Deviation (%RSD) for peak area and retention time should be <2.0%. The USP tailing factor for the parent peak should be between 0.8 and 1.5.

Protocol 2: Forced Degradation Study

This study is essential for identifying likely degradation pathways and definitively proving your analytical method is stability-indicating, in line with ICH Q1A(R2) guidelines.[10][12][13] The goal is to achieve 5-20% degradation of the parent compound.[10][14]

Workflow2 cluster_stress Stress Conditions (ICH Q1A) cluster_output Study Outputs parent Parent Compound 2-Chloro-3-(difluoromethyl)-6-methylquinoline acid Acid Hydrolysis 0.1 M HCl, 60°C parent->acid base Base Hydrolysis 0.1 M NaOH, RT parent->base ox Oxidation 3% H₂O₂, RT parent->ox therm Thermal 80°C, Solid & Solution parent->therm photo Photolytic ICH Q1B Light Box parent->photo analysis Analyze All Samples - HPLC-UV (Peak Purity) - LC-MS (Mass ID) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability- Indicating Method analysis->method

Caption: Overview of a forced degradation study workflow.

Methodology:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. For the solid-state and control samples, use appropriate controls.

  • Incubate samples for a defined period (e.g., 24 hours), taking time points as needed to achieve the target 5-20% degradation.

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to the target analytical concentration (~0.1 mg/mL) with 50:50 Acetonitrile:Water.

  • Analyze all stressed samples, a control (unstressed) sample, and a blank (stressor solution only) by the validated HPLC-UV method.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°CPotential hydrolysis of -CF2H group.
Base Hydrolysis 0.1 M NaOHRoom TempLikely hydrolysis of C2-Cl to C2-OH; high risk of -CF2H hydrolysis to -CHO.[4][6]
Oxidation 3% H₂O₂Room TempN-oxidation of the quinoline nitrogen; potential aromatic hydroxylation.[1]
Thermal N/A80°CGeneral decomposition; tests intrinsic stability.
Photolytic 1.2 million lux hours (vis) & 200 watt hours/m² (UV)AmbientRadical-based degradation of the quinoline core.[7][11]

Interpreting the Results

Upon completing the forced degradation study, you will have a comprehensive dataset.

  • A Truly Stability-Indicating Method: Your HPLC method is considered stability-indicating if the chromatograms from all stress conditions show that the degradation peaks are baseline-resolved from the parent peak. Peak purity analysis using a Diode Array Detector (DAD) should confirm that the parent peak is spectrally pure in all stressed samples.

  • Identifying Degradants: Use LC-MS to obtain mass data for the new peaks.

    • A mass increase of +18 Da (after losing HCl, -36 Da) suggests hydrolysis of the C2-Cl to C2-OH.

    • A mass change corresponding to the loss of 'F' and gain of 'OH' from the -CF2H group, followed by dehydration, would indicate hydrolysis to the aldehyde (-CHO).

  • Building a Degradation Profile: By mapping which degradants form under which conditions, you can build a stability profile. For example, if significant degradation only occurs under basic and photolytic conditions, you know to strictly control pH and light exposure during all future handling and formulation activities.

This structured approach provides a robust framework for assessing the stability of 2-Chloro-3-(difluoromethyl)-6-methylquinoline, ensuring data integrity and mitigating risks in the drug development process.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006, December 6). Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI.
  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PMC.
  • Analytical methods for "Quinoline, (1-methylethyl)-". Benchchem.
  • Application Notes and Protocols for the Analytical Determin
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021, January 7). MDPI.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives.
  • Pathway proposed for the degradation of quinoline.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. (2025, August 7).
  • Metabolic degradation of Chloroquine in vivo.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025, September 9).
  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. (2025, December 3).
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.
  • 2-Chloro-3-(difluoromethyl)quinoline. Sigma-Aldrich.
  • 2-Chloro-3-(difluoromethyl)-6-methylquinoline. BLDpharm.
  • Stability of methacholine chloride solutions under different storage conditions over a 9 month period. PubMed.
  • (PDF) 2-Chloro-3-methylquinoxaline.

Sources

Optimization

Technical Support Center: Catalyst Selection for C-F Bond Formation

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals facing bottlenecks in catalytic fluorination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals facing bottlenecks in catalytic fluorination. By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable solutions for late-stage functionalization (LSF) and complex C-F bond formation.

Diagnostic Workflows & Catalyst Selection Logic

Selecting the correct catalyst system is the most critical step in avoiding proto-dehalogenation, poor yields, or functional group incompatibility. The logic tree below outlines the primary decision-making process based on the substrate class.

CatalystSelection Start Substrate for C-F Bond Formation IsAryl Aryl or Aliphatic? Start->IsAryl ArylHalide Aryl Halide/Triflate IsAryl->ArylHalide Aryl Electrophile ArylBoronic Arylboronic Acid or Iodonium Salt IsAryl->ArylBoronic Aryl Nucleophile Aliphatic Aliphatic / Allylic IsAryl->Aliphatic sp3 Carbon Polyfluoro Polyfluorinated (C-F Cleavage) IsAryl->Polyfluoro Defluorination PdCat Pd-Catalysis (Requires bulky ligands e.g., tBuBrettPhos) ArylHalide->PdCat CuCat Cu-Catalysis/Mediation (Excellent for late-stage) ArylBoronic->CuCat PdAllyl Pd-Catalysis (Trost ligands for asymmetric synthesis) Aliphatic->PdAllyl IrCat Photoredox Catalysis (Visible Light + Ir/Ru) Polyfluoro->IrCat

Caption: Logic tree for selecting the optimal catalyst system based on substrate class.

Troubleshooting FAQs: By Catalyst Class

A. Palladium-Catalyzed Fluorination

Q: I am attempting a Pd-catalyzed cross-coupling of an aryl bromide with a fluoride source (e.g., AgF or CsF), but I mostly observe proto-dehalogenation and aryl ether byproducts. What dictates the catalyst selection here? A: The fundamental challenge in Pd-catalyzed C-F bond formation is the high activation energy required for the reductive elimination of the strong C-F bond from the Pd(II)(Ar)(F) intermediate. Unlike C-N or C-O bonds, the highly electronegative fluoride tightly binds to the Pd center, often making side reactions (like β-hydride elimination or proto-dehalogenation) faster than the desired coupling. Solution: You must select a sterically demanding, electron-rich biaryl phosphine ligand (e.g., tBuBrettPhos or AlPhos). The extreme steric bulk forces the Pd center into a strained geometry that accelerates reductive elimination, while the electron-rich nature stabilizes the Pd(0) species (1)[1].

Q: Can I use Palladium for asymmetric aliphatic fluorination? A: Yes. For allylic chlorides, chiral bisphosphine-ligated palladium complexes (like Pd2(dba)3 with Trost-type ligands) can catalyze enantioselective fluorination using AgF. The causality here relies on an SN2-type attack of the fluoride anion on a highly electrophilic Pd(II)-allyl intermediate, rather than a traditional reductive elimination (2)[2].

B. Copper-Catalyzed / Mediated Fluorination

Q: For late-stage fluorination of a complex pharmaceutical intermediate, should I choose a Copper or Palladium catalyst system? A: Copper is overwhelmingly preferred for late-stage functionalization (LSF) of APIs. Cu-catalyzed or mediated processes tolerate basic nitrogen atoms and complex architectures much better than Pd. Cu systems proceed via a Cu(I)/Cu(III) catalytic cycle or radical pathways, completely bypassing the difficult reductive elimination bottleneck seen in Pd(II) systems (3)[3].

Q: Why am I getting poor yields when using Cu(OTf)2 for the fluorination of arylboronic acids? A: Cu-mediated fluorination of arylboronic acids often requires stoichiometric copper if the reoxidation of Cu(I) back to Cu(II)/Cu(III) is inefficient. Ensure you are using a strictly anhydrous fluoride source. Alternatively, switch to diaryliodonium salts; the iodonium moiety acts as both the aryl source and the internal oxidant to generate the highly reactive Cu(III)-aryl species necessary for facile C-F bond formation[3].

C. Photoredox Catalysis

Q: When using visible-light photoredox catalysis for C-F bond cleavage and subsequent functionalization, my yields are inconsistent. How do I select the right photocatalyst (PC)? A: Yield inconsistencies in photoredox defluorination usually stem from a mismatch between the reduction potential of the excited photocatalyst and the substrate. For example, trifluoromethylarenes require highly reducing PCs (like fac-Ir(ppy)3) to undergo single-electron transfer (SET) to form the radical anion, leading to C-F cleavage. If your substrate lacks electron-withdrawing groups, the SET will fail, and the excited state will decay without reacting (4)[4].

Mechanism cluster_Pd Palladium Catalysis (Cross-Coupling) cluster_Cu Copper Catalysis (Arylboronic Acids) Pd0 Pd(0)L_n PdII_ArX Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArF Pd(II)(Ar)(F) PdII_ArX->PdII_ArF Fluoride Exchange ArF_Pd Ar-F Product PdII_ArF->ArF_Pd Reductive Elimination (Rate Limiting) ArF_Pd->Pd0 CuII Cu(II)F_2 CuII_Ar Cu(II)(Ar)(F) CuII->CuII_Ar Transmetalation CuIII_Ar Cu(III)(Ar)(F)_2 CuII_Ar->CuIII_Ar Oxidation ArF_Cu Ar-F Product CuIII_Ar->ArF_Cu Reductive Elimination (Facile) ArF_Cu->CuII

Caption: Comparison of Pd(0)/Pd(II) and Cu(II)/Cu(III) catalytic cycles for C-F bond formation.

Quantitative Data: Catalyst System Comparison

Catalyst ClassTypical Precatalyst / LigandFluorine SourceOptimal Substrate ProfileTypical Yield RangeKey Mechanistic Advantage
Palladium (Cross-Coupling) Pd2(dba)3 + tBuBrettPhosAgF, CsFAryl bromides/triflates50–85%Extreme steric bulk of ligand forces the necessary reductive elimination geometry.
Palladium (Allylic) Pd2(dba)3 + Trost LigandAgFAllylic chlorides60–90%Enables highly enantioselective SN2'-type fluorination pathways.
Copper (Mediated) Cu(OTf)2AgF, KFArylboronic acids40–80%High functional group tolerance; completely bypasses Pd(II) traps.
Copper (Catalyzed) Cu(MeCN)4PF6Et3N·3HFDiaryliodonium salts60–95%Iodonium acts as both the aryl source and the oxidant for Cu(III) generation.
Photoredox (Visible Light) fac-Ir(ppy)3Substrate (Cleavage)Trifluoromethylarenes50–90%Mild room-temperature conditions; accesses unique radical pathways via SET.

Validated Experimental Protocols

Protocol A: Copper-Mediated Fluorination of Arylboronic Acids

This protocol utilizes stoichiometric copper to ensure complete oxidation to the active Cu(III) species, avoiding the common pitfall of stalled catalytic cycles.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the target arylboronic acid (0.5 mmol, 1.0 equiv), anhydrous Cu(OTf)2 (1.5 mmol, 3.0 equiv), and AgF (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of strictly anhydrous DMF. Causality Note: Trace water will lead to proto-deboronation or phenol formation.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 120 °C for 18 hours. The high temperature drives the unfavorable transmetalation step.

  • Self-Validating System Check: Before workup, extract a 0.1 mL aliquot, dilute with CDCl3, and add 1.0 equiv of fluorobenzene as an internal standard. Analyze via ^19F NMR. A new peak between -100 and -130 ppm confirms successful C-F bond formation. A dominant peak at -150 ppm indicates unreacted AgF and a stalled reaction.

  • Workup & Purification: Cool to room temperature, dilute with Et2O (15 mL), filter through a pad of Celite to remove insoluble metal salts, concentrate the filtrate, and purify via silica gel chromatography.

Protocol B: Photoredox-Catalyzed Defluorinative Alkylation of Trifluoromethylarenes

This protocol uses visible light to drive the single-electron reduction of strong C-F bonds.

  • Preparation: In an oven-dried Schlenk tube, add the trifluoromethylarene (0.2 mmol, 1.0 equiv), an alkyl radical precursor (e.g., an alkyl silicate, 0.3 mmol, 1.5 equiv), and the photocatalyst fac-Ir(ppy)3 (2 mol%).

  • Solvent & Degassing: Dissolve the mixture in 4.0 mL of anhydrous DMF. Degas the solution via three consecutive freeze-pump-thaw cycles. Causality Note: Molecular oxygen is a potent triplet quencher. Failing to degas will rapidly deactivate the excited state *Ir(ppy)3, shutting down the SET process entirely.

  • Irradiation: Backfill with Argon and irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 16 hours. Use a cooling fan to maintain ambient temperature.

  • Self-Validating System Check: Analyze the crude mixture via ^19F NMR. The disappearance of the sharp -60 ppm CF3 signal and the appearance of a complex multiplet around -100 to -110 ppm (CF2) confirms successful single defluorinative alkylation.

  • Workup & Purification: Quench with deionized water, extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na2SO4, and purify via flash chromatography.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL:[Link]

  • Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides Source: UCLA / Journal of the American Chemical Society (The Doyle Group) URL:[Link]

  • Construction of Carbon-Fluorine Bonds via Copper-Catalyzed/-Mediated Fluorination Reactions Source: The Chemical Record / PubMed URL:[Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis Source: Molecules / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Heterocyclic Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center for heterocyclic compound synthesis. For drug development professionals, impurity profiling is not just a regulatory requirement—it is the foundation of therapeutic safety and proc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic compound synthesis. For drug development professionals, impurity profiling is not just a regulatory requirement—it is the foundation of therapeutic safety and process scalability. This guide provides actionable troubleshooting for common byproducts (regioisomers, over-reaction products, and degradation fragments) encountered during the synthesis of critical heterocyclic scaffolds.

Below is our diagnostic decision tree for isolating and identifying unknown byproducts in your reactor.

G N1 Crude Heterocycle Mixture N2 LC-MS/MS Impurity Profiling N1->N2 N3 Isobaric Mass (m/z = Target) N2->N3 Same m/z N4 Mass + Δm (e.g., Alkyl/Acyl) N2->N4 Higher m/z N5 Mass - Δm (Cleavage) N2->N5 Lower m/z N6 1H/13C NMR & 2D COSY N3->N6 N8 Over-reaction (e.g., Bis-acylation) N4->N8 N9 Degradation (e.g., Aniline Cleavage) N5->N9 N7 Regioisomer (e.g., 4-Methylcoumarin) N6->N7 N10 Optimize Catalyst/Sterics N7->N10 N8->N10 N9->N10

Diagnostic workflow for identifying and mitigating heterocyclic synthesis byproducts.

Section 1: Troubleshooting Support Tickets

Ticket #001: Regioisomeric Mixtures and Cleavage in Fischer Indole Synthesis

User Query: I am using an unsymmetrical alkyl methyl ketone in a Fischer indole synthesis, but I am getting a mixture of two regioisomers and a significant amount of an aniline byproduct. Why is this happening, and how can I control it?

Root Cause Analysis: When using an unsymmetrical ketone, enolization can occur at either the highly substituted or less substituted α-carbon. This leads to two divergent [3,3]-sigmatropic rearrangement pathways, ultimately yielding two regioisomeric indole products[1]. Furthermore, the aniline byproduct is the result of a competing reaction pathway: the acidic conditions can induce premature cleavage of the N-N bond in the hydrazone intermediate before the rearrangement can occur[1]. Electron-donating substituents on the starting carbonyl stabilize the cationic intermediate, heavily favoring this undesired cleavage over cyclization.

Mitigation Strategy: To control regioselectivity, switch from protic acids to specific Lewis acids (e.g., ZnCl2​ or ZnBr2​ ). Lewis acids coordinate selectively and favor enolization at the less sterically hindered methyl group[1]. To minimize N-N cleavage, optimize the thermal ramp rate and ensure strictly anhydrous conditions during the cyclization step.

Ticket #002: Isobaric Impurities in Kostanecki-Robinson Synthesis

User Query: During the synthesis of 3-methylchromone via the Kostanecki-Robinson reaction, my LC-MS shows an isobaric impurity. How do I identify it, and what is the mechanism of its formation?

Root Cause Analysis: The Kostanecki-Robinson acylation of o-hydroxyaryl ketones frequently produces 4-methylcoumarin as a regioisomeric byproduct[2]. Because chromones and coumarins are structural isomers, they possess identical exact masses, making standard LC-MS insufficient for differentiation. The byproduct forms because the intermediate enolate can undergo an alternative intramolecular cyclization onto the ester carbonyl (yielding the coumarin) rather than the expected aldol-type condensation (yielding the chromone).

Mitigation & Detection: Utilize 1H NMR for definitive diagnosis. The methyl protons on the heterocyclic ring of 4-methylcoumarin appear distinctly around δ 2.3–2.4 ppm, whereas the chromone methyl protons shift differently due to the divergent electronic environment of the pyran-4-one ring[2]. If coumarin formation is excessively high, lower the reaction temperature and evaluate alternative, bulkier acylating agents to sterically hinder the coumarin pathway.

Ticket #003: Oxidative and Hydrolytic Degradation of APIs

User Query: My isolated heterocyclic API degrades during storage, showing multiple lower-molecular-weight peaks on HRMS. What are the common degradation pathways?

Root Cause Analysis: Heterocyclic aromatic rings, particularly those with electron-rich heteroatoms (e.g., pyrroles, indoles), are highly susceptible to oxidative degradation and photolytic cleavage[3]. Additionally, residual acids or bases from the synthesis can catalyze hydrolytic ring-opening over time, leading to fragmented byproducts.

Mitigation Strategy: Implement forced degradation studies (stress testing) early in the development pipeline[4]. Store sensitive heterocycles under inert gas (argon/nitrogen) and utilize opaque, tightly sealed containers to prevent photolytic and oxidative cascade reactions[3].

Section 2: Standard Operating Procedure (SOP)

Self-Validating LC-MS/MS & NMR Impurity Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every analytical step includes an internal check to prevent false positives during impurity elucidation.

Step 1: Reaction Quenching & Sample Preparation

  • Action: Quench a 100 µL reaction aliquot with 900 µL of cold acetonitrile ( 4∘C ). Centrifuge at 10,000 x g for 5 minutes to precipitate inorganic salts.

  • Causality: Immediate quenching halts all kinetic pathways, preventing artifactual degradation or secondary byproduct formation during the analysis waiting period.

Step 2: High-Resolution LC-MS/MS Screening

  • Action: Inject 2 µL of the supernatant onto a C18 UPLC column. Utilize a gradient of 0.1% formic acid in water to acetonitrile[4].

  • Validation Check: Run a blank solvent injection immediately prior to the sample to rule out column carryover. Ensure mass balance by comparing the Total Ion Chromatogram (TIC) area of all peaks to the theoretical yield. If the mass balance is <95%, volatile or highly polar byproducts are being lost in the void volume.

Step 3: Preparative HPLC Isolation

  • Action: Scale up the gradient to a preparative C18 column to isolate the targeted impurity peak. Lyophilize the collected fractions to obtain a dry powder.

Step 4: Orthogonal Structural Elucidation via NMR

  • Action: Dissolve the isolated byproduct in a deuterated solvent (e.g., DMSO-d6​ ). Acquire 1H , 13C , and 2D HSQC/HMBC spectra[4].

  • Validation Check: Cross-reference the exact mass obtained from HRMS with the proton/carbon count from the NMR spectra. The structural assignment is only considered valid if both independent techniques yield converging structural models.

Section 3: Quantitative Data & Mitigation Matrix

Table 1: Common Heterocyclic Byproducts, Detection Limits, and Mitigation Strategies

Heterocycle CoreTarget ReactionPrimary ByproductAnalytical Marker / DetectionMitigation Strategy
Indole Fischer SynthesisAniline / RegioisomersLC-MS: Mass - Δm (Cleavage)Substitute protic acids with Lewis acids (e.g., ZnCl2​ ); optimize sterics.
Chromone Kostanecki-Robinson4-Methylcoumarin 1H NMR: Methyl singlet at δ 2.3 ppmOptimize temperature; evaluate alternative acylating agents to block cyclization.
Pyrrole [3+2] CycloadditionUndesired Regioisomer2D NMR (NOESY) cross-peaksBlock ortho-positions on the starting phenol/aniline to force regiocontrol.
Pyrimidine CondensationHydrolytic Ring-OpeningHRMS: Mass + 18 Da ( H2​O )Maintain strictly anhydrous conditions; rigorously control pH during workup.

Section 4: References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques Critical Reviews in Analytical Chemistry (Taylor & Francis) URL:[Link]

  • Recent trends in the impurity profile of pharmaceuticals Journal of Advanced Pharmaceutical Technology & Research (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Difluoromethyl vs. Trifluoromethyl Quinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a pillar of medicinal chemistry. The trif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a pillar of medicinal chemistry. The trifluoromethyl (CF₃) group has long been a workhorse for enhancing metabolic stability and modulating physicochemical properties. However, its close relative, the difluoromethyl (CF₂H) group, is emerging as a nuanced alternative, offering a distinct profile that can be highly advantageous in specific contexts.[1][2] This guide provides a comparative analysis of difluoromethyl- and trifluoromethyl-substituted quinolines, supported by experimental data and detailed protocols to inform rational drug design.

The Physicochemical Tug-of-War: CF₂H vs. CF₃

The substitution of a hydrogen atom with one or more fluorine atoms dramatically alters a molecule's electronic properties, lipophilicity, and metabolic fate. The choice between a CF₂H and a CF₃ group is not trivial, as it creates a delicate balance between stability and nuanced biological interactions.

  • Electron-Withdrawing Effects & pKa: Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine. The CF₃ group, with its three fluorine atoms, exerts a more potent inductive effect than the CF₂H group. This directly impacts the basicity (pKa) of the quinoline nitrogen. A stronger electron-withdrawing group will decrease the pKa, making the nitrogen less basic. This can have profound effects on solubility at physiological pH and the nature of interactions with target proteins.

  • Lipophilicity (LogP): Generally, increasing fluorination leads to increased lipophilicity.[3] Therefore, a CF₃-substituted quinoline is typically more lipophilic than its CF₂H counterpart.[4] However, this is not a universal rule, as the molecular context matters significantly.[5][6] While high lipophilicity can improve membrane permeability, it can also lead to issues like non-specific binding and lower aqueous solubility.[7] The CF₂H group often provides a more moderate increase in lipophilicity, offering a "sweet spot" for optimizing pharmacokinetic profiles.[2]

  • Hydrogen Bonding Potential: A key differentiator is the C-H bond in the CF₂H group. The two adjacent fluorine atoms polarize this bond, making the hydrogen atom a weak hydrogen bond donor.[1][8] This capability is absent in the CF₃ group. This allows CF₂H-substituted molecules to form additional, stabilizing interactions within a protein binding pocket, potentially increasing affinity and selectivity.[1] It can act as a bioisostere for hydroxyl (OH) or thiol (SH) groups, a role the CF₃ group cannot fill.[1][8]

Comparative Data Summary

The following table summarizes the expected differences in key physicochemical and pharmacokinetic parameters when comparing a hypothetical quinoline scaffold substituted with either a CF₂H or a CF₃ group.

PropertyDifluoromethyl (CF₂H) QuinolineTrifluoromethyl (CF₃) QuinolineRationale for Difference
pKa Higher (More Basic)Lower (Less Basic)The CF₃ group is a stronger electron-withdrawing group, reducing the electron density on the quinoline nitrogen.
Lipophilicity (LogP) Moderately IncreasedHighly IncreasedLipophilicity generally increases with the number of fluorine atoms.[3][4]
Hydrogen Bond Donor Yes (Weak)NoThe polarized C-H bond in the CF₂H group can act as a hydrogen bond donor.[1]
Metabolic Stability HighVery HighThe C-F bond is stronger than the C-H bond, resisting metabolic oxidation. The CF₃ group is generally more effective at blocking metabolism.[9]
Aqueous Solubility Generally HigherGenerally LowerThe extreme lipophilicity of the CF₃ group can reduce solubility in aqueous media.
Binding Affinity Potentially EnhancedEnhancedBoth can improve affinity. CF₂H offers unique H-bonding potential, while CF₃'s hydrophobicity can drive binding.
Impact on Biological Activity: A Mechanistic View

The choice between a CF₂H and CF₃ substituent can profoundly influence a drug candidate's journey from administration to its target and eventual clearance. Quinolines are privileged scaffolds found in drugs targeting a wide array of diseases, including cancer and malaria.[10][11]

G cluster_0 Drug Properties cluster_1 Biological Fate cluster_2 Outcome CF2H CF2H-Quinoline Membrane Membrane Permeability CF2H->Membrane Moderate Lipophilicity Target Target Binding CF2H->Target H-Bond Donor Potential Metabolism CYP450 Metabolism CF2H->Metabolism High Stability CF3 CF3-Quinoline CF3->Membrane High Lipophilicity CF3->Target Strong Hydrophobic Interactions CF3->Metabolism Very High Stability (Metabolic Blocking)[1] Membrane->Target Efficacy Biological Efficacy Target->Efficacy Clearance Drug Clearance Metabolism->Clearance

As illustrated, the CF₃ group often provides a more robust shield against metabolism by cytochrome P450 (CYP) enzymes, leading to a longer half-life.[9] This is due to the strength of the C-F bond and the group's ability to block a potential site of oxidation.[9] The CF₂H group also enhances metabolic stability compared to a methyl or hydrogen substituent but may be more susceptible to metabolism than CF₃. However, its unique ability to form hydrogen bonds can lead to superior target engagement and potency, as demonstrated in some taxoid anticancer agents.[12]

Experimental Protocols

To empirically determine these properties, standardized in vitro assays are indispensable in early drug discovery.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses how quickly a compound is metabolized by Phase I enzymes, primarily CYPs, present in liver microsomes.[13][14]

Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[14] By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic clearance.[13][15] The rate of disappearance of the parent compound over time allows for the calculation of its intrinsic clearance.

Self-Validation: The protocol includes positive controls (compounds with known metabolic rates, e.g., Verapamil, Dextromethorphan) to ensure the enzymatic activity of the microsome batch is optimal.[13] A negative control without the NADPH cofactor is crucial to distinguish enzymatic degradation from chemical instability.[14]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

    • Prepare a 10 mM stock solution of the test compound (CF₂H- and CF₃-quinoline) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[14]

    • Prepare a solution of the cofactor NADPH at 1 mM in phosphate buffer.[14]

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM.[14][15] The final DMSO concentration should be ≤ 0.5%.[15]

    • Pre-incubate the plate at 37°C for 10 minutes.[16]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[13][15]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) in µL/min/mg protein.

G

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts a compound's ability to passively diffuse across a biological membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[17][18]

Causality: The PAMPA model uses a 96-well plate system where a donor compartment is separated from an acceptor compartment by a porous filter coated with an artificial lipid membrane.[19] This setup isolates passive diffusion from other complex biological processes like active transport and metabolism, providing a clear measure of a compound's intrinsic permeability.[17][18]

Self-Validation: The integrity of the artificial membrane in each well is verified using a marker compound with known low permeability, such as Lucifer Yellow.[18][19] High and low permeability control compounds are run in parallel to validate the assay performance.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the membrane of a 96-well filter donor plate with a solution of lipids (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[20]

  • Solution Preparation:

    • Prepare a buffer solution (e.g., PBS, pH 7.4) for both donor and acceptor compartments.[20]

    • Prepare stock solutions of the test compounds (CF₂H- and CF₃-quinolines) and controls in DMSO. Dilute them in the donor buffer to the final desired concentration (e.g., 10-200 µM), ensuring the final DMSO concentration is low (e.g., <5%).[20]

  • Assay Assembly:

    • Add buffer to the 96-well acceptor plate.[20]

    • Add the test compound solutions to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[19]

  • Incubation:

    • Incubate the sandwich plate at room temperature for a defined period (e.g., 5 to 18 hours), often with gentle shaking.[17][21]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (for mass balance), using UV-Vis spectroscopy or LC-MS/MS.[17][19]

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / [(V_D + V_A) * Area * Time] Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. Wiley Online Library. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. PMC. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]

  • Microsomal Stability. Evotec. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]

  • Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Academy of Science and Technology. [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]

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Comparative

Comparative study of different difluoromethylating reagents

The incorporation of the difluoromethyl ( −CF2​H ) group into organic scaffolds is a transformative strategy in modern drug design and agrochemical development. Acting as a lipophilic bioisostere for hydroxyl ( −OH ) and...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of the difluoromethyl ( −CF2​H ) group into organic scaffolds is a transformative strategy in modern drug design and agrochemical development. Acting as a lipophilic bioisostere for hydroxyl ( −OH ) and thiol ( −SH ) groups, the −CF2​H motif enhances membrane permeability, improves metabolic stability, and acts as a robust hydrogen-bond donor[1][2].

However, unlike trifluoromethylation, the direct transfer of a −CF2​H unit poses unique synthetic challenges due to the inherent instability of the difluoromethyl anion and the high reactivity of intermediate carbene species. To address this, the field has evolved a diverse arsenal of difluoromethylating reagents, broadly categorized by their reactive intermediates: nucleophilic, radical, and electrophilic[1][3].

This guide provides a rigorous comparative analysis of the most prominent difluoromethylating reagents, detailing their mechanistic causality, optimal application spaces, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Divergence of Difluoromethylating Reagents

The selection of a difluoromethylating reagent is strictly dictated by the electronic nature of the target substrate. The following diagram illustrates the divergent activation pathways and target specificities of the three primary reagent classes.

G Reagents Difluoromethylating Reagents Nucleophilic Nucleophilic (TMSCF2H, Hu's Reagent) Reagents->Nucleophilic Radical Radical (DFMS, NaSO2CF2H) Reagents->Radical Electrophilic Electrophilic (Sulfonium Salts) Reagents->Electrophilic Nuc_Int CF2H⁻ / :CF2 Nucleophilic->Nuc_Int Base / Fluoride Rad_Int •CF2H Radical->Rad_Int Oxidation / Photoredox Elec_Int CF2H⁺ Electrophilic->Elec_Int Direct Transfer Target1 Carbonyls, Alkynes Anilines Nuc_Int->Target1 Target2 Heteroarenes Conjugated π-systems Rad_Int->Target2 Target3 Thiols, Alcohols Enolates Elec_Int->Target3

Mechanistic divergence of difluoromethylating reagents and their target specificities.

In-Depth Reagent Profiles

Nucleophilic Reagents: TMSCF2​H and Hu's Reagent

Nucleophilic reagents are the workhorses for functionalizing electrophilic centers such as aldehydes, ketones, and imines.

  • TMSCF2​H (Difluoromethyltrimethylsilane): Often considered the difluoromethyl analog of the Ruppert-Prakash reagent, TMSCF2​H requires activation by a base (e.g., alkoxides, Cs2​CO3​ ) or a fluoride source to cleave the Si−C bond[1][4]. Depending on the reaction conditions, it can generate either the difluoromethyl anion ( CF2​H− ) or difluorocarbene ( :CF2​ ). It is highly effective but requires careful stoichiometric control of the activator to prevent rapid decomposition of the intermediate.

  • Hu's Reagent (Difluoromethyl 2-pyridyl sulfone): Developed to overcome the instability of the CF2​H− anion, this reagent leverages the 2-pyridyl group to stabilize the nucleophilic intermediate[5]. It is a bench-stable, crystalline solid that allows for programmable syntheses, including gem-difluoroolefination and direct nucleophilic difluoro(sulfonato)methylation (the Olah-Prakash protocol)[5].

Radical Reagents: Baran's Reagent (DFMS)

Radical difluoromethylation is the premier strategy for the late-stage, innate C-H functionalization of complex heteroarenes—a frequent requirement in medicinal chemistry.

  • Zn(SO2​CF2​H)2​ (Zinc difluoromethanesulfinate / DFMS): Invented by the Baran laboratory in 2012, DFMS is a free-flowing, air-stable white powder[2][6]. Upon oxidation (typically with tert-butyl hydroperoxide, TBHP), it generates the nucleophilic •CF2​H radical. This radical exhibits high chemoselectivity for electron-deficient nitrogen heterocycles, making it invaluable for modifying existing drug scaffolds without pre-functionalization[2][6].

  • NaSO2​CF2​H (Sodium difluoromethanesulfinate): A cheaper, monovalent alternative to DFMS, frequently utilized in visible-light photoredox catalysis to generate the •CF2​H radical under exceptionally mild, room-temperature conditions[7].

Electrophilic Reagents: S-(difluoromethyl)sulfonium Salts

Electrophilic difluoromethylation is historically the most challenging due to the lack of stable CF2​H+ equivalents.

  • Phenoxathiinium and Sulfonium Salts: Recent advancements have yielded bench-stable S-(difluoromethyl) diarylsulfonium tetrafluoroborates[3][8]. These reagents allow for the direct transfer of a CF2​H+ equivalent to hard nucleophiles like aliphatic alcohols, thiols, and β -ketoesters under mild conditions, bypassing the need for harsh, ozone-depleting gases like chlorodifluoromethane[3][8].

Quantitative Comparison of Reagents

ReagentActivation ModePrimary Reactive SpeciesTypical SubstratesOperational AdvantagesLimitations
TMSCF2​H Base / Fluoride :CF2​ or CF2​H− Carbonyls, Alkynes, Anilines[1][9]Broadly commercially available; high atom economy.Volatile; requires strictly anhydrous conditions and precise activator stoichiometry.
Hu's Reagent ( PhSO2​CF2​(2−Py) )Base (e.g., t -BuOK)Stabilized CF2​H− Carbonyls, Alkyl halides[5]Bench-stable solid; highly programmable for complex syntheses[5].Requires multi-step downstream desulfonylation for pure −CF2​H installation.
Baran's Reagent ( Zn(SO2​CF2​H)2​ )Chemical Oxidation (TBHP) •CF2​H (Radical)Heteroarenes, Enones, Thiols[2][6]Open-flask, aqueous biphasic conditions; excellent for late-stage C-H functionalization[2].Radical generation requires stoichiometric oxidants; regioselectivity can be mixed in unhindered rings.
NaSO2​CF2​H Photoredox Catalysis •CF2​H (Radical)Heterocycles, Bioactive scaffolds[7]Extremely mild conditions (room temp, visible light, O2​ as oxidant)[7].Requires specialized photocatalytic setups (e.g., organic dyes or Ru/Ir catalysts).
PT- CF2​H+BF4−​ Direct Transfer CF2​H+ Alcohols, Thiols, Enolates[8]Direct electrophilic transfer; avoids carbene intermediates[8].High molecular weight reagent yields poor atom economy; relatively expensive.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly stating the causality behind critical experimental parameters.

Protocol 1: Innate Radical C-H Difluoromethylation using Baran's Reagent (DFMS)

Objective: Direct installation of a −CF2​H group onto an electron-deficient heteroarene (e.g., pyridine or pyrimidine derivative). Reference Grounding: Adapted from Fujiwara et al., J. Am. Chem. Soc. 2012[2].

Materials:

  • Heteroarene substrate (1.0 equiv)

  • Zn(SO2​CF2​H)2​ (DFMS) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: CH2​Cl2​ / H2​O (2.5:1 v/v)

Step-by-Step Methodology:

  • System Setup: In an open flask (no inert atmosphere required), dissolve the heteroarene (1.0 mmol) in CH2​Cl2​ (5.0 mL) and water (2.0 mL).

    • Causality: The biphasic solvent system is critical. The organic layer dissolves the heteroarene, while the aqueous layer solubilizes the DFMS and TBHP, allowing controlled radical generation at the interface[2].

  • Activation: Add TFA (1.0 mmol) to the vigorously stirring biphasic mixture.

    • Causality: TFA protonates the basic nitrogen of the heteroarene. This lowers the LUMO of the heterocycle, drastically increasing its electrophilicity toward the nucleophilic •CF2​H radical, thereby accelerating the reaction and improving regioselectivity[2].

  • Reagent Addition: Add DFMS (3.0 mmol) in a single portion.

  • Oxidative Initiation: Dropwise add aqueous TBHP (5.0 mmol) over 5 minutes. Stir vigorously at room temperature for 12–24 hours.

    • Causality: TBHP oxidizes the zinc sulfinate to a sulfonyl radical, which rapidly extrudes SO2​ to generate the active •CF2​H radical[2].

  • Validation & Troubleshooting: Monitor via LC-MS. If conversion stalls before 12 hours, a second addition of DFMS (1.5 equiv) and TBHP (2.5 equiv) is required. The stalling is caused by the competitive dimerization or over-oxidation of the •CF2​H radical before it can be trapped by the substrate[2].

Protocol 2: Nucleophilic Difluoromethylation using TMSCF2​H

Objective: Deoxyfluorination/addition to a carbonyl compound to yield an α,α -difluoroalcohol. Reference Grounding: General protocol mechanics[1][9].

Materials:

  • Carbonyl substrate (1.0 equiv)

  • TMSCF2​H (1.5 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ) (0.2 equiv) or TBAF (0.1 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • System Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the carbonyl substrate (1.0 mmol) in anhydrous DMF (4.0 mL).

    • Causality: Strict exclusion of water is mandatory. Protic sources will rapidly protonate the intermediate CF2​H− anion to yield fluoroform ( CF3​H / CH2​F2​ equivalents), destroying the reagent[9].

  • Reagent Addition: Cool the flask to 0 °C. Add TMSCF2​H (1.5 mmol) via a gas-tight syringe.

  • Initiation: Slowly add the initiator ( Cs2​CO3​ or TBAF).

    • Causality: The initiator attacks the silicon center, forming a hypervalent silicate that collapses to release the CF2​H− anion. A catalytic amount of initiator is often sufficient because the resulting alkoxide product can act as a base to activate subsequent TMSCF2​H molecules (autocatalysis)[1].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Troubleshooting: Quench with aqueous NH4​Cl . If the yield is low and volatile fluorinated byproducts are detected via 19F NMR, the generation of :CF2​ (difluorocarbene) outpaced the nucleophilic trapping. To resolve this, switch to a milder base or lower the reaction temperature to -78 °C to stabilize the CF2​H− anion.

References

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Chemical Society.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • A New Reagent for Direct Difluoromethylation. National Institutes of Health (PMC).
  • Difluoromethyl phenoxathiinium salt: A new general and versatile difluoromethylating reagent. ResearchGate.
  • A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Chinese Academy of Sciences.
  • Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry Books.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health (PMC).
  • A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.

Sources

Validation

Benchmarking Next-Generation Synthetic Routes for Functionalized Quinolines: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Yield, Atom Economy, Scalability, and Mechanistic Causality Introduction: The Evolution of Quinoline Synthesis The quinoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Yield, Atom Economy, Scalability, and Mechanistic Causality

Introduction: The Evolution of Quinoline Synthesis

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, including antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents (bedaquiline) [1]. Historically, the synthesis of functionalized quinolines relied on classical on-name reactions such as the Skraup, Friedländer, and Doebner-Miller syntheses. While foundational, these methods suffer from severe limitations: they typically require highly acidic conditions, elevated temperatures, and exhibit poor functional group tolerance.

As a Senior Application Scientist evaluating process chemistry workflows, I prioritize methodologies that balance structural divergence with sustainable engineering . Recent breakthroughs in transition-metal catalysis, photoredox chemistry, and multicomponent reactions (MCRs) have fundamentally shifted the paradigm. This guide objectively benchmarks three state-of-the-art synthetic routes, providing the mechanistic causality and self-validating experimental protocols necessary for seamless laboratory integration.

Route Selection Workflow

Selecting the optimal synthetic route requires balancing substrate sensitivity, desired substitution patterns, and green chemistry metrics (e.g., E-factor). The decision matrix below outlines the logical relationship between project constraints and methodology selection.

RouteSelection Start Target: Functionalized Quinoline Q1 Are mild, room-temperature conditions required? Start->Q1 Q2 Is metal-free synthesis a priority? Q1->Q2 No Photo Route A: Visible-Light Photoredox Q1->Photo Yes (Sensitive Substrates) MCR Route B: Iodine-Promoted MCR Q2->MCR Yes (Green Chemistry) CH Route C: Cu-Catalyzed C-H Annulation Q2->CH No (High Yield/Scalability)

Fig 1. Decision matrix for selecting functionalized quinoline synthetic routes.

Quantitative Benchmarking of Synthetic Routes

To provide a clear comparative baseline, the table below summarizes the operational parameters and performance metrics of the three benchmarked methodologies [2][3][4].

Synthetic MethodologyCatalyst / PromoterTerminal OxidantTemp (°C)Yield RangeKey Advantage
Cu-Catalyzed C–H Annulation CuBr / CF₃SO₃HAir (O₂)11065–90%High atom economy; utilizes simple, commercially available starting materials.
Visible-Light Photoredox Phenanthrenequinone (PQ)Air (O₂)25 (RT)70–99%Extremely mild conditions; excellent tolerance for complex, sensitive functional groups.
Amino Acid MCR Iodine (I₂)I₂ / DMSO12050–81%Metal-free; utilizes renewable amino acid feedstocks instead of volatile aldehydes.

In-Depth Methodological Analysis & Protocols

Route A: Copper-Catalyzed Aerobic Oxidative C–H Annulation

This methodology constructs substituted quinolines directly from anilines and aldehydes via intermolecular C–H functionalization and C–C/C–N bond formation [2].

  • Mechanistic Causality: The reaction utilizes CuBr as the catalyst and CF₃SO₃H as an acidic additive in DMSO. The acid is critical: it activates the transiently formed imine intermediate, lowering the activation energy for the subsequent cyclization. Copper facilitates the radical-mediated C–H functionalization, while air (O₂) acts as a traceless terminal oxidant, making the process highly atom-economical.

Step-by-Step Protocol:

  • Reaction Setup: In a standard reaction tube, combine the substituted aniline (1.0 equiv), aldehyde (1.2 equiv), CuBr (10 mol%), and CF₃SO₃H (20 mol%) in anhydrous DMSO (0.2 M concentration).

  • Atmosphere: Leave the reaction vessel open to the ambient atmosphere (or equip with an air balloon) to ensure a continuous supply of oxygen.

  • Execution: Stir the mixture vigorously at 110 °C for 12–24 hours. Monitor reaction progression via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Route B: Visible-Light Photoredox Electrocyclization

For late-stage functionalization of sensitive substrates, thermal activation is often detrimental. This route utilizes a photoredox catalytic cycle to drive the electrocyclization of 2-vinylarylimines at room temperature [3].

  • Mechanistic Causality: 9,10-Phenanthrenequinone (PQ) is excited by 455 nm blue light to its excited state (PQ*), which acts as a potent single-electron oxidant. It strips an electron from the imine substrate to form an iminium radical cation. This radical cation undergoes rapid, spontaneous electrocyclization at room temperature—bypassing the high thermal barriers required in classical neutral pericyclic reactions.

PhotoredoxMechanism PQ PQ Catalyst (Ground State) PQ_star PQ* (Excited State) PQ->PQ_star hν Absorption Radical Iminium Radical Cation (Intermediate) PQ_star->Radical 1e- Oxidation Imine 2-Vinylarylimine (Substrate) Imine->Radical -e- Radical->PQ O2-mediated Catalyst Regeneration Cyclized Dihydroquinoline (Cyclized State) Radical->Cyclized Electrocyclization Quinoline Polysubstituted Quinoline (Product) Cyclized->Quinoline Deprotonation & Aromatization Light Blue LED (455 nm) Light->PQ_star

Fig 2. Photoredox catalytic cycle for quinoline synthesis via iminium radical cations.

Step-by-Step Protocol:

  • Reaction Setup: To a 20 mL glass vial, add the 2-vinylarylimine (1.0 equiv, 0.1 M), PQ (15 mol%), and MgCO₃ hydrate (2.1 equiv) in dichloromethane (DCM).

  • Atmosphere: Seal the vial with a septum and exchange the atmosphere with dry air via a balloon for 15 minutes. Leave the balloon attached.

  • Execution: Irradiate the stirred mixture with blue LEDs (455 nm) at room temperature for 1–4 hours. The MgCO₃ additive acts as a mild base to facilitate the final deprotonation step.

  • Workup & Purification: Filter the crude reaction mixture directly through a pad of Celite to remove the inorganic salts. Wash the filter cake with DCM, concentrate the filtrate on a rotary evaporator, and purify via flash chromatography.

Route C: Iodine-Promoted Metal-Free Multicomponent Reaction (MCR)

This divergent synthesis constructs functionalized quinolines from anilines and two distinct amino acids, representing a highly sustainable, metal-free approach [4].

  • Mechanistic Causality: Iodine (I₂) serves a dual purpose. First, it promotes the decarboxylation and oxidative deamination of the amino acids to generate reactive aldehydes in situ. Second, it facilitates the final oxidative aromatization of the newly formed heterocyclic ring. By utilizing amino acids as renewable feedstocks, this protocol circumvents the volatility, toxicity, and instability issues associated with handling low-molecular-weight aliphatic aldehydes.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, combine aniline (1.0 equiv), amino acid A (1.2 equiv), amino acid B (1.2 equiv), and I₂ (1.0 equiv) in DMSO. Add a catalytic amount of aqueous HI (20 mol%) to accelerate the initial condensation.

  • Execution: Stir the mixture at 120 °C for 12 hours under an ambient atmosphere.

  • Workup: Cool the reaction mixture to room temperature. Quench the residual iodine by adding saturated aqueous Na₂S₂O₃ until the dark color dissipates. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers extensively with brine to remove DMSO, dry over Na₂SO₄, concentrate, and isolate the target quinoline via column chromatography.

Conclusion & Future Outlook

The transition from classical condensation reactions to catalytic C–H functionalization and photoredox methodologies has drastically expanded the chemical space of accessible quinoline derivatives. For industrial scale-up, Route A (Cu-Catalyzed) offers the best balance of cost and atom economy. Conversely, for late-stage functionalization of complex pharmaceuticals, Route B (Photoredox) is unmatched due to its ambient operating conditions. Future advancements in this field are heavily leaning toward continuous-flow photochemistry and electrocatalytic annulations, which promise to further reduce the E-factor of these critical transformations.

References

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). "Recent advances in the synthesis of quinolines: a review." RSC Advances, 4, 24463-24476. URL: [Link]

  • Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). "Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization." Organic Letters, 15(19), 4876-4879. URL: [Link]

  • Talvitie, J., Alanko, I., Bulatov, E., Koivula, J., Pöllänen, T., & Helaja, J. (2022). "Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines." Organic Letters, 24(1), 274-278. URL: [Link]

  • Xiang, J.-C., Wang, Z.-X., Cheng, Y., Xia, S.-Q., Wang, M., Tang, B.-C., Wu, Y.-D., & Wu, A.-X. (2017). "Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids." The Journal of Organic Chemistry, 82(17), 9210-9216. URL: [Link]

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